molecular formula C48H80N7O20P3S B1255040 (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Katalognummer: B1255040
Molekulargewicht: 1200.2 g/mol
InChI-Schlüssel: MNYDLIUNNOCPHG-SEGQUPMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA in which the carbon at position 25 of the steroidal side chain has S configuration. It has a role as a human metabolite. It is a conjugate acid of a (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA(4-).

Eigenschaften

Molekularformel

C48H80N7O20P3S

Molekulargewicht

1200.2 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate

InChI

InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1

InChI-Schlüssel

MNYDLIUNNOCPHG-SEGQUPMDSA-N

Isomerische SMILES

C[C@H](CCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C

Kanonische SMILES

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, also known as (25S)-THCA-CoA, is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its formation involves the stereospecific isomerization of its (25R) epimer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of (25S)-THCA-CoA. Detailed experimental protocols for its analysis and a summary of its key quantitative data are presented to support further research and drug development endeavors targeting bile acid metabolism.

Chemical Structure and Properties

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a complex molecule comprising a steroid nucleus derived from cholesterol, a coenzyme A (CoA) moiety, and a C-27 cholestanoic acid side chain with a specific stereochemistry at the C-25 position.

Table 1: Chemical Identifiers and Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

PropertyValueSource
Chemical Formula C48H80N7O20P3S[1]
Molecular Weight 1200.17 g/mol [1]
Exact Mass 1199.43917013 Da[2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (25S)-3α,7α,12α-trihydroxy-5β-cholestan-26-thioate[3]
Synonyms (25S)-THCA-CoA, (25S)-3,7,12-trihydroxycoprostanoyl-CoAMedchemExpress

Table 2: Predicted Physicochemical Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

PropertyPredicted ValueSource
Water Solubility 0.87 g/L[4]
logP 1.21[4]
pKa (Strongest Acidic) 0.83[4]
pKa (Strongest Basic) 4.95[4]
Physiological Charge -4[4]

Biological Role in Bile Acid Synthesis

(25S)-THCA-CoA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. The formation of the (25S) stereoisomer from the (25R) form is a crucial step catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] This isomerization is necessary for the subsequent enzymatic reactions that lead to the shortening of the cholesterol side chain and the formation of cholic acid.

Signaling Pathway of (25S)-THCA-CoA Formation and Metabolism

The conversion of (25R)-THCA-CoA to (25S)-THCA-CoA is an essential step in the bile acid synthesis pathway. The following diagram illustrates the key enzymatic reactions involved.

Bile_Acid_Synthesis Peroxisomal Beta-Oxidation of THCA-CoA R_THCA_CoA (25R)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) R_THCA_CoA->AMACR S_THCA_CoA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA Branched_Chain_Oxidase Branched-chain acyl-CoA oxidase S_THCA_CoA->Branched_Chain_Oxidase Oxidation AMACR->S_THCA_CoA Isomerization Enoyl_CoA Δ24-enoyl-CoA intermediate Branched_Chain_Oxidase->Enoyl_CoA D_Bifunctional_Enzyme D-bifunctional enzyme Enoyl_CoA->D_Bifunctional_Enzyme Hydration Hydroxyacyl_CoA 24-hydroxyacyl-CoA intermediate D_Bifunctional_Enzyme->Hydroxyacyl_CoA Thiolase Peroxisomal thiolase Hydroxyacyl_CoA->Thiolase Thiolytic Cleavage Choloyl_CoA Choloyl-CoA Thiolase->Choloyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA

Caption: Key enzymatic steps in the peroxisomal β-oxidation of THCA-CoA.

Experimental Protocols

Enzymatic Synthesis of (25S)-THCA-CoA

A chemo-enzymatic approach can be employed for the synthesis of (25S)-THCA-CoA.[7] This method involves the initial chemical synthesis of the carboxylic acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, followed by its enzymatic conversion to the CoA thioester.

Materials:

  • (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • DTT

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 0.5 mM CoA, and 0.2 mM (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the formation of the (25S)-THCA-CoA peak and the disappearance of the CoA peak.

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

  • Neutralize the mixture with K₂CO₃ and centrifuge to remove the precipitate.

  • The supernatant containing (25S)-THCA-CoA can be further purified by HPLC.

HPLC Purification of (25S)-THCA-CoA

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of (25S)-THCA-CoA.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude (25S)-THCA-CoA sample.

  • Elute with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the column temperature at 30°C.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the (25S)-THCA-CoA peak.

  • Combine the pure fractions and lyophilize to obtain the purified product.

LC-MS/MS Analysis of (25S)-THCA-CoA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of (25S)-THCA-CoA in biological samples.[9]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Protocol:

  • Extract (25S)-THCA-CoA from the biological matrix (e.g., liver tissue homogenate) using a suitable solid-phase extraction (SPE) protocol.

  • Reconstitute the dried extract in the initial mobile phase conditions.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the analyte using a gradient elution program.

  • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M-4H]⁴⁻ ion of (25S)-THCA-CoA, and specific product ions would be monitored for quantification and confirmation.

Quantitative Data

Due to the limited commercial availability and the focus on the overall bile acid synthesis pathway in many studies, detailed, publicly available spectroscopic data specifically for the (25S) epimer is scarce. The following table provides expected and calculated data based on its structure and data from closely related compounds.

Table 3: Spectroscopic and Chromatographic Data

Data TypeExpected/Calculated ValuesNotes
¹H NMR Complex spectrum with characteristic signals for the steroid backbone, the adenosine moiety of CoA, and the cholestanoic acid side chain. The signal for the C-25 proton would be a key diagnostic peak for stereochemical assignment.Specific chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Approximately 48 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of carbons around the C-25 stereocenter would differ from the (25R) epimer.[10]
Mass Spectrometry (ESI-) Expected [M-4H]⁴⁻ at m/z ~298.85. Fragmentation would yield characteristic product ions corresponding to the CoA moiety and the steroid structure.The exact m/z and fragmentation pattern would depend on the instrument and conditions used.
HPLC Retention Time Dependent on the specific column and gradient conditions. The (25S) and (25R) epimers can be separated by RP-HPLC.[11]

Experimental and Logical Workflows

Workflow for Quantification of (25S)-THCA-CoA in Biological Samples

The following diagram outlines a typical workflow for the quantitative analysis of (25S)-THCA-CoA in a biological matrix such as liver tissue.

Quantification_Workflow Workflow for Quantification of (25S)-THCA-CoA Sample Biological Sample (e.g., Liver Tissue) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Concentration of (25S)-THCA-CoA Data_Analysis->Result

Caption: A typical workflow for quantifying (25S)-THCA-CoA in biological samples.

Conclusion

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid biosynthesis. A thorough understanding of its structure, properties, and metabolism is essential for researchers in lipid metabolism and for professionals involved in the development of drugs targeting related metabolic disorders. The provided technical information, including experimental protocols and data summaries, serves as a valuable resource to facilitate further investigation into the role of this important metabolite. The development of specific and robust analytical methods, as outlined, will be crucial for elucidating its precise function and regulation in health and disease.

References

An In-depth Technical Guide to the Biosynthetic Pathway of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary fats, and signaling in various metabolic pathways. The formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key step in the acidic (or alternative) pathway of bile acid synthesis. This technical guide provides a comprehensive overview of this biosynthetic pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks involved. This document is intended to serve as a valuable resource for researchers in drug development and metabolic diseases.

The Biosynthetic Pathway: From Cholesterol to a Key Intermediate

The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver through two main pathways: the classic (or neutral) pathway and the acidic (or alternative) pathway. The acidic pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway ultimately leads to the formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a crucial precursor for cholic acid synthesis.

The subsequent steps of the pathway involve the modification of the steroid nucleus and the shortening of the side chain through a series of reactions that take place in the peroxisomes. The key intermediate, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), is first activated to its CoA thioester. This activated form then undergoes peroxisomal β-oxidation to yield propionyl-CoA and choloyl-CoA, the CoA ester of cholic acid.

The overall transformation from cholesterol to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA involves a concerted effort of enzymes located in the mitochondria and peroxisomes.

Core Enzymes and Their Kinetic Properties

The enzymatic cascade responsible for the synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is orchestrated by a series of specialized enzymes. Below is a summary of these key enzymes and their known kinetic parameters. Note: Kinetic data for the specific substrates in this pathway are not always available; in such cases, data for closely related substrates are provided as an approximation.

EnzymeAbbreviationSubstrate(s)Product(s)K_m_V_max_Cellular Location
Sterol 27-hydroxylaseCYP27A1Cholesterol(25R)-26-Hydroxycholesterol, 3β-hydroxy-5-cholestenoic acidData not availableData not availableMitochondria
α-Methylacyl-CoA RacemaseAMACR(25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoAData not availableData not availablePeroxisome
Branched-chain Acyl-CoA OxidaseACOX2(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoAtrans-2-enoyl-CoA derivativeData not availableData not availablePeroxisome
D-Bifunctional ProteinDBPtrans-2-enoyl-CoA derivative3-ketoacyl-CoA derivativeData not availableData not availablePeroxisome
Sterol Carrier Protein XSCPx3-ketoacyl-CoA derivative, Coenzyme ACholoyl-CoA, Propionyl-CoAData not availableData not availablePeroxisome
Bile acid-CoA ligaseBACS/BAL3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, CoA(25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, AMP, PPi~11 µM (for acetoacetyl-CoA)Data not availableEndoplasmic Reticulum, Peroxisome

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biosynthetic pathway, as well as for the quantification of bile acid intermediates.

Protocol 1: Recombinant Expression and Purification of Peroxisomal Enzymes

This protocol describes a general workflow for the production of recombinant ACOX2, D-Bifunctional Protein, and SCPx in E. coli or insect cells.

1. Gene Cloning and Vector Construction:

  • The cDNA encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli or pFastBac for insect cells). The construct should include an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Protein Expression:

  • For E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a concentration of 0.1-1 mM. Incubate for 4-16 hours at 16-37°C.

  • For Insect Cells (using Baculovirus Expression Vector System - BEVS): Generate recombinant baculovirus by transfecting insect cells (e.g., Sf9) with the recombinant bacmid DNA. Amplify the viral stock and infect a larger culture of insect cells (e.g., High Five cells) for large-scale protein production.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

  • Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

Protocol 2: Enzyme Activity Assays

2.1. Bile Acid-CoA Ligase (BACS/BAL) Activity Assay:

  • The assay measures the formation of the bile acid-CoA thioester. The reaction mixture contains the purified enzyme, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • The reaction can be monitored by coupling the release of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase, and measuring the decrease in absorbance at 340 nm.

  • Alternatively, the formation of the CoA thioester can be quantified by HPLC analysis.

2.2. Acyl-CoA Oxidase (ACOX2) Activity Assay:

  • This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.

  • The reaction mixture includes the purified ACOX2, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, and FAD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • The production of H₂O₂ can be coupled to a colorimetric or fluorometric reaction. For example, in the presence of horseradish peroxidase, H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent product that can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.

2.3. D-Bifunctional Protein (DBP) Activity Assay:

  • DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Hydratase Activity: The hydration of the trans-2-enoyl-CoA derivative of THCA can be monitored by the decrease in absorbance at 263 nm.

  • Dehydrogenase Activity: The NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to the 3-ketoacyl-CoA derivative is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

2.4. Sterol Carrier Protein X (SCPx) Thiolase Activity Assay:

  • The thiolytic cleavage of the 3-ketoacyl-CoA derivative of THCA is measured by monitoring the decrease in absorbance of the substrate at around 303-312 nm in the presence of Coenzyme A.

  • The reaction mixture contains the purified SCPx, the 3-ketoacyl-CoA substrate, and Coenzyme A in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

Protocol 3: Quantification of Bile Acid Intermediates by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of bile acid intermediates in biological samples.

1. Sample Preparation:

  • Serum/Plasma: Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile or methanol containing an internal standard (e.g., a deuterated bile acid). Vortex and centrifuge to pellet the proteins.

  • Liver Tissue: Homogenize the tissue in a suitable solvent (e.g., methanol/water) containing an internal standard. Perform a liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to extract the bile acids.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the bile acid intermediates using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard for sensitive and specific detection.

  • Quantify the concentration of each bile acid intermediate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Signaling Pathways and Experimental Workflows

The biosynthesis of bile acids is tightly regulated by a complex network of nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR). These receptors act as sensors for bile acids and cholesterol, respectively, and modulate the expression of genes encoding the key enzymes in the biosynthetic pathways.

Regulatory Signaling Pathway

The following diagram illustrates the core regulatory network governing bile acid synthesis.

Bile Acid Synthesis Regulation cluster_cholesterol Cholesterol Homeostasis cluster_bile_acid Bile Acid Homeostasis cluster_synthesis Bile Acid Synthesis Cholesterol Cholesterol LXR LXR Cholesterol->LXR activates SREBP2 SREBP2 Cholesterol->SREBP2 inhibits CYP27A1 CYP27A1 Cholesterol->CYP27A1 substrate CYP7A1 CYP7A1 LXR->CYP7A1 induces SREBP2->CYP7A1 represses Bile Acids Bile Acids FXR FXR Bile Acids->FXR activates SHP SHP FXR->SHP induces SHP->LXR represses SHP->CYP7A1 represses (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA This compound CYP7A1->this compound leads to CYP27A1->this compound leads to This compound->Bile Acids precursor to

Caption: Regulatory network of bile acid synthesis.
Experimental Workflow for Studying Pathway Regulation

The following workflow outlines a typical experimental approach to investigate the regulation of the biosynthetic pathway.

Experimental Workflow start Hypothesis: Compound X regulates bile acid synthesis cell_culture Treat hepatocytes (e.g., HepG2) with Compound X start->cell_culture animal_model Administer Compound X to animal model (e.g., mice) start->animal_model gene_expression Analyze gene expression of CYP27A1, ACOX2, etc. (qPCR, RNA-seq) cell_culture->gene_expression protein_expression Analyze protein expression (Western Blot, Proteomics) cell_culture->protein_expression animal_model->gene_expression animal_model->protein_expression metabolite_analysis Quantify bile acid intermediates (LC-MS/MS) animal_model->metabolite_analysis data_analysis Integrate and analyze data gene_expression->data_analysis protein_expression->data_analysis metabolite_analysis->data_analysis conclusion Conclusion on the effect of Compound X on the pathway data_analysis->conclusion

Caption: Workflow for investigating pathway regulation.

Conclusion

This technical guide provides a detailed overview of the biosynthetic pathway leading to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a key intermediate in the acidic pathway of bile acid synthesis. The information presented, including the roles of key enzymes, quantitative data, experimental protocols, and regulatory mechanisms, is intended to be a valuable resource for scientists and researchers in the fields of drug discovery and metabolic disease. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies targeting bile acid metabolism and related disorders. Further research is warranted to elucidate the precise kinetic parameters of all enzymes with their specific substrates within this pathway to refine our understanding and enable more accurate modeling of bile acid biosynthesis.

The Metabolic Fate of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary lipids, and signaling in various metabolic pathways. The formation of mature C24 bile acids from cholesterol involves a complex series of enzymatic reactions occurring in different subcellular compartments. A key intermediate in this process is the C27 bile acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. Its conversion to cholic acid requires a dedicated set of enzymes primarily located in the peroxisome. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, their regulation, quantitative aspects, and the experimental protocols used for their study.

The Peroxisomal β-Oxidation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

The journey from the C27 bile acid precursor, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), to the mature C24 bile acid, cholic acid, involves several key enzymatic steps. The initial activation and subsequent peroxisomal β-oxidation are central to this transformation.

Activation to a CoA-Thioester

Before entering the peroxisome for side-chain shortening, the C27 bile acid intermediate, (25R)-THCA, must be activated to its coenzyme A (CoA) thioester. This activation is catalyzed by bile acyl-CoA synthetase (BACS) , encoded by the SLC27A5 gene, and/or very long-chain acyl-CoA synthetase (VLCS) , encoded by the SLC27A2 gene. This reaction occurs at the endoplasmic reticulum.

Isomerization by α-Methylacyl-CoA Racemase (AMACR)

The resulting (25R)-THCA-CoA is then transported into the peroxisome. The stereochemistry at the C25 position is crucial for the subsequent enzymatic steps. The enzyme α-methylacyl-CoA racemase (AMACR) , also known as P504S, catalyzes the epimerization of (25R)-THCA-CoA to its (25S)-stereoisomer, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.[1][2][3] This conversion is essential as the subsequent β-oxidation enzymes are specific for the (25S)-isomer.[3][4] AMACR is a peroxisomal and mitochondrial enzyme and is a well-established biomarker for prostate cancer, where its expression is significantly upregulated.[5][6][7]

Peroxisomal β-Oxidation Cascade

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA then undergoes one round of β-oxidation to shorten the side chain by three carbons, yielding choloyl-CoA (the CoA ester of cholic acid) and propionyl-CoA. This process involves the sequential action of three key enzymes:

  • Acyl-CoA Oxidase 2 (ACOX2): Also known as branched-chain acyl-CoA oxidase, ACOX2 catalyzes the first and rate-limiting step of the peroxisomal β-oxidation of 2-methyl-branched fatty acyl-CoAs and C27-bile acid intermediates.[8][9][10] It introduces a double bond between C24 and C25 of the cholestanoic acid side chain.[11] ACOX2 is the only human acyl-CoA oxidase involved in bile acid biosynthesis.[8]

  • D-Bifunctional Protein (DBP): This enzyme, encoded by the HSD17B4 gene, exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond introduced by ACOX2 and then oxidizes the resulting hydroxyl group to a keto group.

  • Sterol Carrier Protein X (SCPx): This protein contains a 3-ketoacyl-CoA thiolase domain that catalyzes the final step of β-oxidation. It cleaves the C24-C25 bond, releasing choloyl-CoA and propionyl-CoA.

Alternative Pathways

Evidence from knockout mouse models suggests the existence of alternative pathways for bile acid synthesis that are independent of AMACR.[12] Peroxisomal multifunctional enzyme type 1 (MFE-1) has been implicated in these alternative routes, contributing to the residual C24-bile acid pool observed in AMACR-deficient mice.[12]

The metabolic pathway is illustrated in the following diagram:

Bile_Acid_Metabolism THCA (25R)-THCA THCA_CoA_R (25R)-THCA-CoA THCA->THCA_CoA_R THCA_CoA_R->THCA_CoA_R_perox Transport THCA_CoA_S (25S)-THCA-CoA Enoyl_CoA Δ24-enoyl-CoA THCA_CoA_S->Enoyl_CoA ACOX2 Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Choloyl_CoA Choloyl-CoA Ketoacyl_CoA->Choloyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) THCA_CoA_R_perox->THCA_CoA_S AMACR

Figure 1: Peroxisomal β-oxidation of (25R)-THCA-CoA.

Quantitative Data

EnzymeGeneOrganismTissue/Cell LineParameterValueReference(s)
AMACR AMACRHumanProstate CancermRNA Expression~9-fold increase vs. normal[5]
AMACR AMACRHumanProstate CancerProtein Expression88% of carcinomas score higher than normal[5]
ACOX2 ACOX2HumanHepatocellular CarcinomamRNA ExpressionLower in tumor vs. control[7]
ACOX2 ACOX2HumanHepatocellular CarcinomaProtein ExpressionLower in tumor vs. control[7]
C27 Bile Acids -HumanAMACR DeficiencyPlasma Pristanic Acid12.8 µmol/L (normal: 0–1.5)[13]
C27 Bile Acids -HumanAMACR DeficiencyPlasma DHCA10.96 µmol/L (normal: <0.04)[13]
C27 Bile Acids -HumanAMACR DeficiencyPlasma THCA0.59 µmol/L (normal: <0.04)[13]
C27 Bile Acids -HumanACOX2 DeficiencyPlasma Tauro-THCA7.94 µM (normal: <0.31)[11]
C27 Bile Acids -HumanACOX2 DeficiencyUrinary Tauro-THCA66.19 µmol/mol creatinine (normally absent)[11]

Table 1: Quantitative Data on Enzyme Expression and Bile Acid Intermediates.

Regulation of Peroxisomal Bile Acid Metabolism

The expression and activity of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA are tightly regulated by a network of nuclear receptors and other signaling molecules.

Transcriptional Regulation by Nuclear Receptors
  • Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a master regulator of lipid metabolism, including peroxisomal β-oxidation.[14] It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The human ACOX gene promoter contains a functional PPRE, indicating direct transcriptional regulation by PPARα.[15][16]

  • Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are oxysterol sensors that play a key role in cholesterol homeostasis.[9][14] They have been shown to regulate the expression of genes involved in peroxisomal β-oxidation, in some cases independently of PPARα.[17]

  • Farnesoid X Receptor (FXR): FXR is a bile acid receptor that controls the expression of genes involved in bile acid synthesis and transport.[18] Activation of FXR can lead to increased expression of PPARα, thereby indirectly promoting fatty acid β-oxidation.[18][19] Intestinal FXR signaling can also repress hepatic fatty acid oxidation through the FGF15/19 pathway.[20]

Post-Translational and Allosteric Regulation
  • Nudix Hydrolase 7 (Nudt7): Nudt7 is a peroxisomal enzyme that hydrolyzes CoA and acyl-CoA esters, including bile acid-CoAs.[15][16][21] By controlling the size of the peroxisomal acyl-CoA pool, Nudt7 can regulate the flux through the β-oxidation pathway.[1][22] Overexpression of Nudt7 has been shown to decrease bile acid levels and the rate of peroxisomal fatty acid oxidation.[1][22]

The interplay of these regulatory pathways is depicted below:

Regulatory_Pathway cluster_nucleus Nucleus cluster_peroxisome Peroxisome PPARa PPARα PPRE PPRE PPARa->PPRE LXR LXR ACOX2_gene ACOX2 Gene LXR->ACOX2_gene MFE1_gene MFE-1 Gene LXR->MFE1_gene FXR FXR FXR->PPARa induces expression RXR RXR RXR->PPRE PPRE->ACOX2_gene activates transcription Beta_Oxidation β-Oxidation Enzymes (ACOX2, DBP, SCPx) ACOX2_gene->Beta_Oxidation protein synthesis MFE1_gene->Beta_Oxidation protein synthesis (alternative pathway) Nudt7 Nudt7 THCA_CoA (25S)-THCA-CoA Nudt7->THCA_CoA hydrolyzes THCA_CoA->Beta_Oxidation Choloyl_CoA Choloyl-CoA Beta_Oxidation->Choloyl_CoA Bile_Acids Bile Acids Bile_Acids->FXR activates Fatty_Acids Fatty Acids / Oxysterols Fatty_Acids->LXR activates Peroxisome_Proliferators Peroxisome Proliferators Peroxisome_Proliferators->PPARa activates LCMS_Workflow Sample_Collection Sample Collection (Serum, Plasma, Urine) Spike_IS Spike with Internal Standards (Stable Isotope-Labeled Bile Acids) Sample_Collection->Spike_IS Extraction Protein Precipitation & Solid-Phase Extraction Spike_IS->Extraction LC_Separation UPLC/HPLC Separation (C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis

References

Cellular localization of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a critical intermediate in bile acid synthesis, is a complex process involving multiple subcellular compartments. This technical guide provides a comprehensive overview of the cellular localization of the enzymes and pathways responsible for its conversion into mature C24 bile acids. We present a detailed metabolic map, quantitative data on enzyme distribution, and step-by-step experimental protocols for the characterization of these processes. This guide is intended to serve as a valuable resource for researchers in the fields of hepatology, metabolic diseases, and drug development.

Introduction

Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis from cholesterol is a major pathway for cholesterol catabolism in the liver. The formation of the primary bile acids, cholic acid and chenodeoxycholic acid, involves a series of enzymatic modifications that occur in various subcellular organelles, including the endoplasmic reticulum (ER), mitochondria, peroxisomes, and the cytosol.

A key step in this pathway is the shortening of the C27 steroid side chain of cholesterol to produce C24 bile acids. This process begins with the formation of C27-bile acid intermediates, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). Following its activation to a CoA thioester, the (25R)-isomer of THCA-CoA is converted to the (25S)-isomer, which then undergoes β-oxidation. This guide focuses on the cellular machinery responsible for the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

The Metabolic Pathway and Its Cellular Localization

The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid involves a series of enzymatic reactions distributed across multiple organelles. The overall pathway is depicted below, followed by a detailed description of each step's localization.

Overview of the Metabolic Pathway

Bile_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol Cholesterol Cholesterol C27_intermediate (25R)-THCA Cholesterol->C27_intermediate Multiple Steps BACS Bile acid-CoA synthetase (BACS)/ Very long-chain acyl-CoA synthetase (VLCS) C27_intermediate->BACS C27_CoA (25R)-THCA-CoA BACS->C27_CoA AMACR α-methylacyl-CoA racemase (AMACR) C27_CoA->AMACR C27_CoA->AMACR Transport Side_Chain_Oxidation Side Chain Oxidation C27_intermediate_mito (25R)-THCA Side_Chain_Oxidation->C27_intermediate_mito C25S_CoA (25S)-THCA-CoA AMACR->C25S_CoA Beta_Oxidation Peroxisomal β-oxidation (ACOX2, D-bifunctional protein, SCPx/thiolase) C25S_CoA->Beta_Oxidation C24_CoA Cholyl-CoA Beta_Oxidation->C24_CoA BAAT_perox Bile acid-CoA:amino acid N-acyltransferase (BAAT) C24_CoA->BAAT_perox BAAT_cyto Bile acid-CoA:amino acid N-acyltransferase (BAAT) C24_CoA->BAAT_cyto C24_CoA->BAAT_cyto Transport Conjugated_BA_perox Taurocholic Acid/ Glycocholic Acid BAAT_perox->Conjugated_BA_perox Conjugated_BA_cyto Taurocholic Acid/ Glycocholic Acid BAAT_cyto->Conjugated_BA_cyto

Figure 1: Cellular localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA metabolism.
Detailed Localization of Metabolic Steps

  • Endoplasmic Reticulum (ER) and Mitochondria: Formation of C27-Bile Acid Intermediates: The initial steps of bile acid synthesis, which involve modifications to the steroid nucleus of cholesterol and oxidation of the side chain to form (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), occur in the ER and mitochondria.[1]

  • Endoplasmic Reticulum: Activation to CoA Thioester: Before the C27-bile acid intermediate can be further metabolized, it must be activated to its coenzyme A (CoA) thioester. This activation of THCA to (25R)-THCA-CoA is catalyzed by bile acid-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS), which are predominantly located in the endoplasmic reticulum.[2][3][4]

  • Peroxisomes: Racemization and β-Oxidation: The (25R)-THCA-CoA is then transported into the peroxisomes. Inside the peroxisome, the crucial step of stereochemical inversion from the (25R)-isomer to the (25S)-isomer is catalyzed by α-methylacyl-CoA racemase (AMACR).[1][5] This conversion is necessary because the subsequent β-oxidation enzymes are specific for the (25S)-stereoisomer. The peroxisomal β-oxidation pathway then shortens the side chain of (25S)-THCA-CoA to produce cholyl-CoA, a C24 bile acid. This multi-step process involves the enzymes acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein, and sterol carrier protein x (SCPx) or peroxisomal thiolase.[6][7][8]

  • Peroxisomes and Cytosol: Conjugation: The final step in the synthesis of primary bile salts is the conjugation of cholyl-CoA with either taurine or glycine. This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). BAAT activity is found in both the peroxisomes and the cytosol.[6][9][10]

Quantitative Data on Enzyme Subcellular Distribution

The following tables summarize the available quantitative data on the subcellular distribution and specific activities of the key enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

Table 1: Subcellular Distribution of Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Activity in Rat Liver

Subcellular FractionPercentage of Total Activity
Cytosol65-75%[6][11]
Peroxisomes15-17%[6][11]
Mitochondria5-10%[6][11]

Table 2: Specific Activity of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) Ligase in Rat Liver Fractions

Subcellular FractionSpecific Activity (nmol/mg protein/hr)
Crude Microsomal Fraction124-159[12]
Purified Rough Endoplasmic Reticulum184-220[12]

Table 3: Subcellular Localization of α-methylacyl-CoA racemase (AMACR) Activity

SpeciesPeroxisomesMitochondria
Human80-90%[5]10-20%[5]
Mouse~50%[5]~50%[5]
RatPredominantly Mitochondrial[5]Predominantly Mitochondrial[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the cellular localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA metabolism.

Subcellular Fractionation of Rat Liver

This protocol describes the isolation of nuclei, mitochondria, peroxisomes, and microsomes from rat liver by differential centrifugation and density gradient centrifugation.

Subcellular_Fractionation Start Rat Liver Homogenate in 0.25 M Sucrose Buffer Centrifuge1 Centrifuge at 750 x g for 10 min Start->Centrifuge1 Pellet1 Pellet 1 (Nuclei and cell debris) Centrifuge1->Pellet1 yields Supernatant1 Post-Nuclear Supernatant (PNS) Centrifuge1->Supernatant1 yields Centrifuge2 Centrifuge PNS at 3,500 x g for 10 min Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondrial Fraction) Centrifuge2->Pellet2 yields Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 yields Gradient_Centrifugation Further purify Mitochondrial Fraction on Iodixanol/Sucrose Gradient Pellet2->Gradient_Centrifugation Centrifuge3 Centrifuge Supernatant 2 at 105,000 x g for 60 min Supernatant2->Centrifuge3 Pellet3 Pellet 3 (Microsomal Fraction) Centrifuge3->Pellet3 yields Supernatant3 Supernatant 3 (Cytosolic Fraction) Centrifuge3->Supernatant3 yields Mitochondria Purified Mitochondria Gradient_Centrifugation->Mitochondria Peroxisomes Purified Peroxisomes Gradient_Centrifugation->Peroxisomes

Figure 2: Workflow for subcellular fractionation of rat liver.

Materials:

  • Fresh rat liver

  • Homogenization buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Iodixanol or Sucrose solutions for density gradient

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Mince fresh rat liver and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.[1]

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 750 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and cell debris.[1]

  • Mitochondrial Fraction Isolation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 3,500 x g for 10 minutes at 4°C. The pellet is the crude mitochondrial fraction.[13]

  • Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (ER), and the supernatant is the cytosolic fraction.[1]

  • Peroxisome and Mitochondria Purification: Resuspend the crude mitochondrial fraction and layer it onto a pre-formed iodixanol or sucrose density gradient. Centrifuge at high speed (e.g., 105,000 x g) for 1.5 hours.[1] Collect the fractions corresponding to purified mitochondria and peroxisomes based on their density.

Immunofluorescence Staining for Protein Localization in Hepatocytes

This protocol outlines the steps for visualizing the subcellular localization of a target enzyme using immunofluorescence microscopy.

Materials:

  • Hepatocytes cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against the target enzyme

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash the cultured hepatocytes with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Enzyme Activity Assays

4.3.1. α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay is based on the conversion of a radiolabeled (R)-stereoisomer substrate to the (S)-stereoisomer, which is then susceptible to β-oxidation, releasing a radioactive product.[14]

Materials:

  • Subcellular fraction lysate

  • [2-³H]-(25R)-THCA-CoA or other suitable (R)-stereoisomer substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA)

  • Reverse-phase silica gel column

  • Scintillation counter

Procedure:

  • Incubate the subcellular fraction lysate with the radiolabeled substrate in the assay buffer at 37°C.

  • Stop the reaction by adding TCA.

  • Separate the released tritiated water ([³H]₂O) from the unreacted substrate by passing the reaction mixture through a reverse-phase silica gel column.

  • Quantify the radioactivity in the eluate using a scintillation counter. The amount of [³H]₂O produced is proportional to the AMACR activity.

4.3.2. Bile Acid-CoA Ligase Activity Assay

This assay measures the formation of the CoA thioester of a bile acid.

Materials:

  • Microsomal fraction

  • Bile acid substrate (e.g., cholic acid)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubate the microsomal fraction with the bile acid, CoA, ATP, and MgCl₂ in the assay buffer at 37°C.

  • Stop the reaction (e.g., by adding acid).

  • Separate the formed bile acid-CoA thioester from the unreacted substrates by HPLC.

  • Quantify the amount of product formed by monitoring the absorbance at a specific wavelength (e.g., 260 nm for the adenine ring of CoA).

Conclusion

The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a highly compartmentalized process, requiring the coordinated action of enzymes located in the endoplasmic reticulum, mitochondria, peroxisomes, and cytosol. Understanding the precise cellular localization of these metabolic steps is fundamental for elucidating the regulation of bile acid synthesis and for identifying potential targets for therapeutic intervention in metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate this intricate metabolic pathway.

References

A Technical Guide to the Peroxisomal Conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biosynthesis of primary bile acids from cholesterol is a multi-step, multi-organelle process culminating in the peroxisome. This technical guide provides an in-depth examination of the final β-oxidation steps that convert the C27 intermediate, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), into the C24 primary bile acid, cholic acid, and propionyl-CoA. This conversion is critical for cholesterol homeostasis, lipid digestion, and signaling. Deficiencies in the enzymes of this pathway lead to severe inborn errors of bile acid synthesis, characterized by the accumulation of toxic C27 bile acid intermediates. This document details the enzymatic reactions, regulatory context, and key experimental protocols relevant to the study of this pathway, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Bile Acid Synthesis

Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver hepatocytes.[1][2] They play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3] Furthermore, bile acids are now recognized as important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, regulating the expression of genes involved in lipid, glucose, and energy metabolism.[4][5]

The conversion of cholesterol to the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is the principal pathway for cholesterol catabolism in mammals.[1][6] This process involves over 17 enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[1][7] The synthesis is initiated through two main pathways: the "classic" or "neutral" pathway, which starts with cholesterol 7α-hydroxylase (CYP7A1) and is the rate-limiting step, and the "alternative" or "acidic" pathway, initiated by sterol 27-hydroxylase (CYP27A1).[8][9] Both pathways converge to produce C27 bile acid intermediates, namely 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), the precursors for CA and CDCA, respectively.[10]

The final stage of primary bile acid synthesis involves the shortening of the C27 steroid side chain by three carbons, which occurs exclusively within the peroxisome via a β-oxidation cascade.[10][11] This guide focuses specifically on the conversion of the CoA-activated form of THCA to cholic acid.

The Peroxisomal β-Oxidation of THCA-CoA

Before entering the peroxisome, THCA, formed in the mitochondria and endoplasmic reticulum, must be activated to its coenzyme A (CoA) thioester, THCA-CoA. This activation is primarily catalyzed by bile acid-CoA synthetase (BACS) located at the endoplasmic reticulum.[10] The resulting THCA-CoA is then transported into the peroxisomal matrix by the ATP-binding cassette transporter ABCD3 (also known as PMP70).[12]

Inside the peroxisome, the (25R)-isomer of THCA-CoA, the natural product of cholesterol side-chain oxidation, undergoes a series of enzymatic reactions to yield cholic acid and propionyl-CoA.[10][12]

Enzymatic Steps:
  • Racemization: The initial substrate, (25R)-THCA-CoA, is not a substrate for the first oxidase enzyme. Therefore, α-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of the C-25 chiral center from the R-configuration to the S-configuration, producing (25S)-THCA-CoA.[10][12]

  • Oxidation: Acyl-CoA oxidase 2 (ACOX2), a branched-chain acyl-CoA oxidase, introduces a double bond between C-24 and C-25 of (25S)-THCA-CoA.[12][13][14] This reaction is the first committed step of β-oxidation within the peroxisome and results in the formation of 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA.[13][15]

  • Hydration & Dehydrogenation: The subsequent hydration and dehydrogenation steps are both catalyzed by a single enzyme, D-bifunctional protein (DBP), which possesses two distinct active sites.[10][16]

    • Hydratase activity: The 2-enoyl-CoA hydratase domain of DBP adds a water molecule across the C24-C25 double bond.[16][17]

    • Dehydrogenase activity: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP oxidizes the hydroxyl group at C-24 to a keto group.[16][17]

  • Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein 2 (SCP2)/3-oxoacyl-CoA thiolase, which cleaves the C24-C25 bond. This releases the 24-carbon cholyl-CoA and the 3-carbon propionyl-CoA.[12] Cholyl-CoA is then conjugated with either glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) within the peroxisome before being exported from the hepatocyte.[10]

Visualization of the Pathway

Diagram 1: Peroxisomal Conversion of THCA-CoA to Cholic Acid

Bile_Acid_Synthesis cluster_peroxisome Peroxisomal Matrix THCA_R (25R)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA THCA_S (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA THCA_R->THCA_S AMACR THCA_ene 3α,7α,12α-trihydroxy-5β- cholest-24-enoyl-CoA THCA_S->THCA_ene ACOX2 THCA_hydrated (24R,25R)-3α,7α,12α,24- tetrahydroxy-5β-cholestanoyl-CoA THCA_ene->THCA_hydrated DBP (Hydratase) THCA_keto 3α,7α,12α-trihydroxy-24-oxo- 5β-cholestanoyl-CoA THCA_hydrated->THCA_keto DBP (Dehydrogenase) Cholyl_CoA Cholyl-CoA (C24 Bile Acid Intermediate) THCA_keto->Cholyl_CoA Thiolase Propionyl_CoA Propionyl-CoA THCA_keto->Propionyl_CoA Thiolase

Caption: Enzymatic cascade for the conversion of THCA-CoA to Cholyl-CoA in the peroxisome.

Quantitative Data

Quantitative kinetic data for the specific human enzymes in this pathway are not extensively reported in readily available literature. However, deficiencies in these enzymes lead to significant changes in bile acid profiles, which are used for diagnostic purposes.

Table 1: Enzymes of Peroxisomal Cholic Acid Synthesis

EnzymeGeneLocationFunction in PathwayAssociated Disorder
α-methylacyl-CoA racemaseAMACRPeroxisomeEpimerization of (25R)-THCA-CoA to (25S)-THCA-CoAAMACR Deficiency
Acyl-CoA oxidase 2ACOX2PeroxisomeOxidation of (25S)-THCA-CoAACOX2 Deficiency[14][18]
D-bifunctional proteinHSD17B4PeroxisomeHydration and Dehydrogenation of the side chainDBP Deficiency[16][19]
Peroxisomal Thiolasee.g., SCP2PeroxisomeThiolytic cleavage to release Cholyl-CoA and Propionyl-CoAZellweger Spectrum Disorders

Table 2: Diagnostic Bile Acid Levels in ACOX2 and DBP Deficiencies

AnalyteNormal Serum RangeACOX2 DeficiencyDBP Deficiency
Cholic Acid (CA)Variable, typically major componentMarkedly ReducedMarkedly Reduced
Chenodeoxycholic Acid (CDCA)Variable, typically major componentMarkedly ReducedMarkedly Reduced
THCA Trace / UndetectableMarkedly Elevated Markedly Elevated [20]
DHCA Trace / UndetectableMarkedly Elevated Markedly Elevated [20]
C29-Dicarboxylic AcidsNot presentNot presentElevated

Note: Ranges are indicative and vary by laboratory. THCA = 3α,7α,12α-trihydroxy-5β-cholestanoic acid; DHCA = 3α,7α-dihydroxy-5β-cholestanoic acid.

Regulation of Bile Acid Synthesis

The peroxisomal steps of bile acid synthesis are not considered primary regulatory points. The overall rate of synthesis is tightly controlled at the transcriptional level of earlier enzymes, primarily CYP7A1.[3][6] Bile acids returning to the liver from the intestine activate FXR, which induces the expression of the Small Heterodimer Partner (SHP).[1][5] SHP, in turn, represses the transcription of the CYP7A1 gene, creating a negative feedback loop that maintains bile acid homeostasis.[1][5] In the intestine, FXR activation by bile acids also induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to further repress CYP7A1 expression.[1]

Diagram 2: Feedback Regulation of Bile Acid Synthesis```dot

Regulation cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) BileAcids Primary Bile Acids (e.g., Cholic Acid) BileAcids_I Bile Acids BileAcids->BileAcids_I Secretion to Intestine FXR_L FXR SHP SHP FGFR4 FGFR4 BileAcids_I->BileAcids Enterohepatic Circulation FXR_I FXR FGF19 FGF19 FGF19->FGFR4 Travels to Liver (Endocrine Signal)

Caption: Workflow for the quantitative analysis of bile acids from serum samples.

Acyl-CoA Oxidase 2 (ACOX2) Activity Assay

This protocol is a coupled spectrophotometric assay adapted from general acyl-CoA oxidase assays. [21]It measures the production of H₂O₂ as ACOX2 acts on its substrate.

Objective: To determine the enzymatic activity of ACOX2.

Principle:

  • ACOX2: (25S)-THCA-CoA + O₂ → 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA + H₂O₂

  • Coupling Reaction: 2 H₂O₂ + 4-Aminoantipyrine + Phenol --(Peroxidase)--> Quinoneimine dye (A₅₀₀nm) + 4 H₂O

Materials:

  • Source of ACOX2 (e.g., liver tissue homogenate, purified recombinant protein).

  • (25S)-THCA-CoA substrate (requires custom synthesis or specialized vendor).

  • MES Buffer (50 mM, pH 8.0). [21]* 4-Aminoantipyrine (4-AAP) solution. [21]* Phenol solution. [21]* Horseradish Peroxidase (HRP) solution. [21]* Flavin Adenine Dinucleotide (FAD) solution (as a cofactor). [21]* Spectrophotometer capable of reading at 500 nm.

Procedure:

  • Prepare Working Solution: Immediately before use, prepare a working solution containing MES buffer, 4-AAP, phenol, FAD, and HRP.

  • Assay Setup:

    • In a cuvette, add 2.9 mL of the working solution.

    • Add 0.1 mL of the enzyme sample (or buffer for blank).

    • Equilibrate at 30°C for 3-5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 0.1 mL of the (25S)-THCA-CoA substrate solution.

    • Mix by gentle inversion.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer thermostated at 30°C.

    • Record the increase in absorbance at 500 nm over 5 minutes.

  • Calculation:

    • Calculate the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the quinoneimine dye to convert the rate into µmol of H₂O₂ produced per minute per mg of protein. (Note: 1 mole of substrate produces 1 mole of H₂O₂, which forms 0.5 mole of the dye).

Conclusion

The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid represents the final, crucial stage of primary bile acid synthesis. This peroxisomal β-oxidation pathway, involving the sequential action of AMACR, ACOX2, D-bifunctional protein, and a thiolase, is indispensable for maintaining cholesterol homeostasis and producing molecules vital for digestion and metabolic signaling. Understanding the intricacies of this pathway is paramount for diagnosing and developing therapies for inborn errors of bile acid synthesis, where the accumulation of toxic C27 intermediates leads to severe liver and neurological disease. [14][22]The analytical and enzymatic methods detailed herein provide a foundation for researchers and clinicians to investigate this pathway, explore its role in metabolic health, and identify novel therapeutic targets.

References

An In-depth Technical Guide to 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. We delve into the historical context of its discovery, its central role in the bile acid synthesis pathway, and its clinical significance, particularly in the context of peroxisomal biogenesis disorders such as Zellweger syndrome. This document offers detailed experimental protocols for the analysis of THCA-CoA and related C27 bile acid intermediates, presents quantitative data on their concentrations in biological matrices, and provides visualizations of the relevant biochemical pathways and experimental workflows to aid researchers and professionals in drug development.

Discovery and Historical Context

The journey to understanding the intricate pathway of bile acid synthesis has been a long and collaborative effort. While the initial discovery of cholic acid dates back to the 19th century, the elucidation of the complex enzymatic steps and the identification of key intermediates like 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA occurred much later.

Early research in the mid-20th century focused on the conversion of cholesterol to primary bile acids, cholic acid and chenodeoxycholic acid. Seminal work in the 1960s and 1970s began to unravel the series of hydroxylation and oxidation reactions required for this transformation. The critical role of peroxisomes in the final steps of bile acid synthesis, specifically the β-oxidation of the C27 steroid side chain, was a significant breakthrough. This discovery was intimately linked to the study of a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form.

In patients with Zellweger syndrome, the absence or dysfunction of peroxisomes leads to the accumulation of very-long-chain fatty acids and C27 bile acid intermediates, including the precursor to THCA-CoA, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] The identification of these accumulating metabolites in patients was a pivotal moment, directly implicating peroxisomal β-oxidation in the bile acid synthesis pathway and highlighting the pathological consequences of its disruption.[1] Subsequent research focused on identifying the specific enzymatic steps within the peroxisome, leading to the characterization of the enzymes that convert THCA to cholic acid via the formation of the CoA thioester, THCA-CoA.

The Role of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in Bile Acid Synthesis

3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which is the major pathway for the production of cholic acid in humans.[2][3] This pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[2] A series of enzymatic reactions then modify the steroid nucleus, leading to the formation of 5β-cholestane-3α,7α,12α-triol.[4]

The side chain of this triol is then oxidized in the mitochondria to form 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] Before it can be further metabolized, THCA must be activated to its coenzyme A (CoA) ester, forming 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). This activation is catalyzed by a bile acid-CoA ligase.

Once formed, THCA-CoA enters the peroxisome, where it undergoes a single round of β-oxidation. This process involves a series of enzymatic reactions that shorten the side chain by three carbons, ultimately yielding choloyl-CoA and propionyl-CoA. Choloyl-CoA is then conjugated with either glycine or taurine to form the primary bile salts, glycocholic acid and taurocholic acid, which are then secreted into the bile.

Signaling Pathway of Cholic Acid Synthesis

The synthesis of cholic acid is a tightly regulated process. The diagram below illustrates the key steps and regulatory feedback loops involved in the conversion of cholesterol to cholic acid, highlighting the central position of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting step) Cholesterol->CYP7A1 Hydroxylation Intermediates1 Multiple Enzymatic Steps CYP7A1->Intermediates1 THCA 3α,7α,12α-trihydroxy- 5β-cholestanoic acid (THCA) Intermediates1->THCA BACL Bile Acid-CoA Ligase THCA->BACL Activation THCA_CoA 3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA (THCA-CoA) BACL->THCA_CoA Peroxisome Peroxisomal β-oxidation THCA_CoA->Peroxisome Choloyl_CoA Choloyl-CoA Peroxisome->Choloyl_CoA Side-chain shortening Conjugation Conjugation (Glycine/Taurine) Choloyl_CoA->Conjugation Cholic_Acid Cholic Acid (Primary Bile Acid) Conjugation->Cholic_Acid FXR FXR (Farnesoid X Receptor) Cholic_Acid->FXR Activation (Negative Feedback) FXR->CYP7A1 Inhibition

Caption: The classical pathway of cholic acid synthesis.

Clinical Significance: Zellweger Syndrome and Other Peroxisomal Disorders

The clinical relevance of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursors is most evident in the context of peroxisomal biogenesis disorders (PBDs), a group of autosomal recessive genetic disorders characterized by impaired peroxisome formation.[5] The Zellweger spectrum of PBDs includes Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD).

In these disorders, the defect in peroxisomal β-oxidation leads to a blockage in the bile acid synthesis pathway.[1] As a result, C27 bile acid intermediates, including THCA and its derivatives, accumulate in the liver, blood, and other tissues.[1] This accumulation is believed to contribute significantly to the liver disease (cholestasis, cirrhosis, and liver failure) that is a prominent feature of these disorders. The inability to produce sufficient amounts of primary bile acids also leads to malabsorption of fats and fat-soluble vitamins.

The measurement of C27 bile acids in plasma or urine is a key diagnostic marker for PBDs.[6] Tandem mass spectrometry is a highly sensitive and specific method for the quantification of these metabolites.[6]

Quantitative Data

The concentrations of bile acid intermediates can vary depending on the biological matrix, species, and the presence of disease. The following tables summarize available quantitative data for key intermediates in the cholic acid synthesis pathway.

Table 1: Concentration of Bile Acid Intermediates in Human Liver

CompoundConcentration (nmol/g liver tissue)Reference
Chenodeoxycholic acid35.7 ± 17.8[7]
Cholic acid25.9 ± 11.9[7]
Total Bile Acids61.6 ± 29.7[7]

Table 2: Serum Concentrations of C27 Bile Acids in Peroxisomal Biogenesis Disorders

Patient GroupTotal C27 Bile Acids (μmol/L)Reference
Adult Controls0.007 ± 0.004[6]
Patients with Peroxisomal DisordersMarkedly elevated (e.g., 10.61 ± 0.92 in 2-methylacyl-CoA racemase deficiency)[6]

Experimental Protocols

Accurate measurement of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and related compounds is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.

Sample Preparation from Liver Tissue for LC-MS/MS Analysis

This protocol outlines a common procedure for extracting bile acids from liver tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Add the tissue to a tube containing ceramic beads and 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 45 seconds, with cooling on ice between cycles.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the extracted bile acids.

    • To the remaining pellet, add another 500 µL of 80% methanol, vortex briefly, and centrifuge again.

    • Pool the two supernatants.

  • Drying and Reconstitution:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Experimental Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the analysis of bile acids from biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Liver, Plasma, Urine) Homogenization Homogenization (for tissue samples) Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Homogenization->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Derivatization->LC_MS Data_Acquisition Data Acquisition (MRM mode) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Results (Concentrations, Profiles) Data_Processing->Results

Caption: A generalized workflow for bile acid analysis.

Enzymatic Assay for Acyl-CoA Oxidase Activity

This protocol describes a spectrophotometric assay for measuring the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation of THCA-CoA.[9] The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Substrate: 100 µM 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) in assay buffer.

  • Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.

  • 4-Aminoantipyrine (4-AAP): 5 mM in assay buffer.

  • Phenol: 10 mM in assay buffer.

  • Enzyme Sample: Purified or partially purified acyl-CoA oxidase, or a cell/tissue homogenate.

Procedure:

  • Prepare a reaction master mix containing HRP, 4-AAP, and phenol in the assay buffer.

  • In a 96-well plate, add 180 µL of the master mix to each well.

  • Add 10 µL of the enzyme sample to each well.

  • Initiate the reaction by adding 10 µL of the THCA-CoA substrate.

  • Immediately measure the increase in absorbance at 500 nm at 37°C for 10-20 minutes in a microplate reader. The rate of color development is proportional to the acyl-CoA oxidase activity.

  • A blank reaction without the enzyme or substrate should be included to correct for any background signal.

Calculation:

The activity of the enzyme can be calculated using the molar extinction coefficient of the colored product (quinoneimine dye).

Conclusion

3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid synthesis. Its study has not only been fundamental to our understanding of cholesterol metabolism but has also provided critical insights into the pathophysiology of severe genetic disorders like Zellweger syndrome. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and clinicians to further investigate the role of this and other bile acid intermediates in health and disease. Future research in this area holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of metabolic and liver disorders.

References

The Crossroads of Peroxisomal Dysfunction: An In-depth Technical Guide to the Accumulation of Trihydroxy-5β-cholestanoyl-CoA in Zellweger Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zellweger syndrome (ZS) is the most severe of the Zellweger spectrum disorders (ZSDs), a group of autosomal recessive disorders characterized by deficient peroxisome biogenesis. This profound cellular defect disrupts numerous metabolic pathways, leading to the accumulation of toxic intermediates. A key hallmark of ZS is the accumulation of C27-bile acid precursors, most notably 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). The failure to metabolize THCA-CoA to cholic acid, a mature C24-bile acid, contributes significantly to the severe liver disease and multi-organ dysfunction observed in ZS patients. This technical guide provides a comprehensive overview of the biochemical basis for THCA-CoA accumulation in ZS, details of its quantification, and an exploration of the downstream cellular consequences, with a focus on providing actionable insights for researchers and drug development professionals.

Biochemical Basis of THCA-CoA Accumulation in Zellweger Syndrome

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, is a multi-step process that begins with cholesterol in the liver. While the initial steps occur in the cytoplasm and endoplasmic reticulum, the final crucial step of side-chain shortening of the C27 intermediates, di- and trihydroxycholestanoic acid (DHCA and THCA), takes place exclusively within the peroxisome through a β-oxidation process.[1][2]

In individuals with Zellweger syndrome, mutations in PEX genes lead to defective peroxisome assembly, resulting in either absent or non-functional peroxisomes.[3] This critical organellar deficiency means that the enzymatic machinery required for the peroxisomal β-oxidation of THCA-CoA is absent or mislocalized, leading to a metabolic roadblock. The enzyme responsible for the initial step in this process is a branched-chain acyl-CoA oxidase.[4] Subsequent steps are catalyzed by D-bifunctional protein and sterol carrier protein X.[4] The inability to perform this single cycle of β-oxidation prevents the conversion of THCA-CoA into choloyl-CoA and propionyl-CoA.[5] Consequently, THCA and its CoA ester accumulate in various tissues and bodily fluids of ZS patients.[3][6][7]

// Annotation for Zellweger Syndrome Block Block [label="Block in\nZellweger Syndrome", shape=plaintext, fontcolor="#EA4335", fontsize=12]; THCA_CoA -> Block [style=invis]; Block -> Beta_Oxidation [style=invis]; } Bile Acid Synthesis Pathway and the Defect in Zellweger Syndrome.

Quantitative Data on the Accumulation of THCA

Direct quantification of THCA-CoA in patient samples is technically challenging and not routinely performed in clinical settings. However, the measurement of its precursor, THCA, in plasma and urine serves as a reliable and well-established biomarker for Zellweger syndrome. The accumulation of THCA is a direct consequence of the metabolic block in its peroxisomal degradation.

AnalyteSample TypeZellweger Syndrome PatientsHealthy ControlsReference
THCA PlasmaSignificantly ElevatedNot typically detected or at very low levels[3][8]
DHCA PlasmaSignificantly ElevatedNot typically detected or at very low levels[3][8]
THCA UrineMarkedly IncreasedNot typically detected or at very low levels[7]
DHCA UrineMarkedly IncreasedNot typically detected or at very low levels[7]

Table 1: Accumulation of C27-Bile Acid Intermediates in Zellweger Syndrome.

In a study involving a PEX1-G843D knock-in mouse model of Zellweger syndrome, significant elevations of DHCA and THCA were observed in feces, plasma, and liver homogenates of affected mice compared to healthy controls.[5]

TissueDHCA (relative level)THCA (relative level)
Feces~15-fold increase~10-fold increase
Plasma~20-fold increase~5-fold increase
Liver~10-fold increase~3-fold increase

Table 2: Relative Levels of DHCA and THCA in a PEX1-G843D Mouse Model of Zellweger Syndrome (Affected vs. Healthy). [5]

Experimental Protocols for THCA-CoA Quantification

The accurate quantification of acyl-CoA species like THCA-CoA from biological samples is a complex procedure requiring meticulous sample handling to prevent degradation and sophisticated analytical techniques. The following provides a generalized workflow based on established methods for acyl-CoA analysis.[9][10][11][12][13]

Sample Preparation and Extraction

Objective: To rapidly quench metabolic activity, extract acyl-CoAs, and remove interfering substances.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer (e.g., bead beater or sonicator)

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)

  • Acetonitrile

  • Ammonium acetate solution

Protocol:

  • Tissue/Cell Collection and Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt all enzymatic activity. For cultured cells, rapidly aspirate the culture medium and quench metabolism by adding liquid nitrogen directly to the culture dish.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. For cells, scrape the frozen cell lysate into a pre-chilled tube.

  • Extraction: Add ice-cold extraction buffer to the powdered tissue or cell lysate. Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

  • Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol/ammonium formate).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

Experimental_Workflow start Biological Sample (Tissue or Cells) quench Metabolic Quenching (Liquid Nitrogen) start->quench homogenize Homogenization quench->homogenize extract Acyl-CoA Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe dry Drying spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

LC-MS/MS Analysis

Objective: To separate and quantify THCA-CoA using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Protocol:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for THCA-CoA and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of a THCA-CoA analytical standard. Quantify the amount of THCA-CoA in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Cellular Consequences of THCA-CoA Accumulation

The accumulation of THCA-CoA and its unconjugated form, THCA, has significant downstream consequences, contributing to the pathophysiology of Zellweger syndrome, particularly the associated liver disease.

Cellular Toxicity

C27-bile acids, including THCA and DHCA, are more cytotoxic than their mature C24 counterparts.[14] Their accumulation can lead to:

  • Mitochondrial Dysfunction: These intermediates can disrupt mitochondrial respiratory chain function, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[14]

  • Oxidative Stress: The increase in ROS contributes to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

  • Apoptosis and Necrosis: At lower concentrations, accumulating bile acid intermediates can induce apoptosis (programmed cell death), while at higher concentrations, they can cause necrosis (uncontrolled cell death).[14]

Dysregulation of Nuclear Receptor Signaling

Bile acids are important signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR).[15][16] The altered bile acid pool in Zellweger syndrome, characterized by a lack of primary bile acids and an accumulation of intermediates, leads to a dysregulation of these signaling pathways.

  • FXR Signaling: Primary bile acids are the natural ligands for FXR. In a healthy state, activation of FXR in the liver and intestine initiates a negative feedback loop that downregulates bile acid synthesis. In Zellweger syndrome, the deficiency of primary bile acids leads to reduced FXR activation, which in turn may contribute to the continued, albeit futile, synthesis of toxic C27-bile acid precursors.[1]

  • PXR Signaling: PXR is another nuclear receptor that can be activated by certain bile acid intermediates. PXR activation can induce the expression of detoxification enzymes, potentially as a compensatory mechanism to mitigate the toxicity of accumulating metabolites.[16]

Signaling_Pathways THCA_accum ↑ THCA-CoA / THCA Mito_dys Mitochondrial Dysfunction THCA_accum->Mito_dys Apoptosis Apoptosis / Necrosis THCA_accum->Apoptosis PXR PXR Signaling THCA_accum->PXR Activates Primary_BA_low ↓ Primary Bile Acids FXR FXR Signaling Primary_BA_low->FXR Reduced Activation ROS ↑ ROS / Oxidative Stress Mito_dys->ROS ROS->Apoptosis BA_syn Bile Acid Synthesis FXR->BA_syn Feedback Inhibition (impaired) Detox Detoxification Genes PXR->Detox Induces

Implications for Drug Development

The central role of THCA-CoA accumulation in the pathology of Zellweger syndrome presents several potential avenues for therapeutic intervention:

  • Substrate Reduction Therapy: Strategies aimed at reducing the production of cholesterol or its early conversion to bile acid precursors could limit the substrate available for the formation of THCA-CoA.

  • Chaperone Therapy or Enzyme Replacement: For patients with residual PEX function, small molecule chaperones that could improve peroxisomal protein import might restore some metabolic function. While challenging, enzyme replacement therapy for the deficient peroxisomal enzymes is another long-term possibility.

  • Modulation of Nuclear Receptor Signaling: Targeting FXR with agonists could potentially help to restore the negative feedback on bile acid synthesis, thereby reducing the production of toxic intermediates. Similarly, targeting PXR could enhance the detoxification of accumulated metabolites.

  • Hepatoprotective Agents: Given the significant liver toxicity associated with THCA accumulation, the development of drugs that protect hepatocytes from mitochondrial dysfunction, oxidative stress, and apoptosis is a critical supportive strategy.

Conclusion

The accumulation of trihydroxy-5β-cholestanoyl-CoA is a pivotal event in the pathophysiology of Zellweger syndrome, directly linking the primary genetic defect in peroxisome biogenesis to the severe liver disease that characterizes this devastating disorder. A thorough understanding of the biochemical pathways, the quantitative extent of metabolite accumulation, and the downstream cellular consequences is essential for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to improving the lives of individuals affected by Zellweger syndrome.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a crucial intermediate in the biosynthesis of cholic acid, a primary bile acid.[1] As a key metabolite in cholesterol catabolism, this coenzyme A (CoA) thioester is of significant interest in studies related to liver diseases, metabolic disorders, and drug metabolism. The availability of a pure standard of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is essential for the accurate quantification and investigation of its roles in various physiological and pathological processes.

This document provides detailed application notes and experimental protocols for the chemical synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The synthesis is presented as a two-stage process:

  • Synthesis of the precursor acid: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.

  • Conversion to the CoA ester: Thioesterification of the cholestanoic acid with Coenzyme A.

Additionally, protocols for the purification and characterization of the final product are provided.

Chemical Structures

Starting Material (Example): Cholic Acid Intermediate: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid Final Product: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

Signaling Pathway Context: Bile Acid Biosynthesis

The synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is an integral part of the primary bile acid synthesis pathway, which commences with cholesterol.[2] Understanding this pathway is critical for contextualizing the importance of this metabolite.

BileAcidSynthesis Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 C4 7α-hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->C4 THCA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoic acid C4->THCA Multi-step enzymatic reactions THCA_CoA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA THCA->THCA_CoA Bile Acid-CoA Synthetase (BACS) Cholyl_CoA Cholyl-CoA THCA_CoA->Cholyl_CoA Peroxisomal β-oxidation CholicAcid Cholic Acid ConjugatedBileAcids Conjugated Bile Acids Cholyl_CoA->ConjugatedBileAcids BAAT TaurineGlycine Taurine or Glycine TaurineGlycine->ConjugatedBileAcids

Caption: Overview of the classical bile acid synthesis pathway.

Experimental Protocols

Part 1: Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic Acid

The synthesis of the precursor acid can be a multi-step process, often starting from commercially available bile acids like cholic acid. The following is a generalized protocol; specific reaction conditions may require optimization.

Materials:

  • Cholic Acid

  • Protecting group reagents (e.g., Acetic Anhydride, Pyridine)

  • Oxidizing agents (e.g., Pyridinium chlorochromate)

  • Grignard reagents or other carbon-extending reagents

  • Deprotection reagents (e.g., NaOH or KOH in methanol)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Protect the 3α, 7α, and 12α hydroxyl groups of cholic acid to prevent side reactions. This is typically achieved by acetylation using acetic anhydride in pyridine.

  • Side Chain Modification: The carboxylic acid group of the protected cholic acid is then converted to a suitable functional group for chain extension. This may involve reduction to an alcohol followed by oxidation to an aldehyde.

  • Carbon Chain Extension: A Grignard reaction or a Wittig reaction can be employed to add the necessary carbons to the side chain to form the cholestanoic acid skeleton.

  • Deprotection: The protecting groups on the hydroxyls are removed by hydrolysis, typically using a base like sodium hydroxide in methanol.

  • Purification: The crude (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid is purified by silica gel column chromatography.

Part 2: Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

This protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with Coenzyme A.[3][4]

Materials:

  • (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid in anhydrous THF in a flame-dried, argon-purged flask.

    • Add 1.5 equivalents of CDI and stir the reaction mixture at room temperature for 1-2 hours under an argon atmosphere. The formation of the acyl-imidazolide can be monitored by TLC.

  • Preparation of Coenzyme A Solution:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of degassed, HPLC-grade water.

  • Coupling Reaction:

    • To the activated acyl-imidazolide solution, add the Coenzyme A solution dropwise with vigorous stirring.

    • Add triethylamine to adjust the pH to approximately 7.5-8.0.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight.

  • Quenching and Work-up:

    • Quench the reaction by adding a small amount of water.

    • Acidify the mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The desired product will remain in the aqueous phase.

  • Purification:

    • The aqueous phase containing the crude (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is lyophilized.

    • The crude product is then purified by preparative reverse-phase HPLC.

Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: CoA Ester Synthesis Start Cholic Acid Protect Protection of Hydroxyl Groups Start->Protect Modify Side Chain Modification Protect->Modify Extend Carbon Chain Extension Modify->Extend Deprotect Deprotection Extend->Deprotect Purify1 Silica Gel Chromatography Deprotect->Purify1 Precursor (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoic acid Purify1->Precursor Activate Activation with CDI Precursor->Activate Couple Coupling with Coenzyme A Activate->Couple Purify2 Preparative HPLC Couple->Purify2 FinalProduct (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA Purify2->FinalProduct

Caption: Chemical synthesis workflow for the target molecule.

Data Presentation

Table 1: Purification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA by HPLC

ParameterValue
Column C18 reverse-phase (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 260 nm
Expected Retention Time 15-20 minutes (dependent on exact conditions)
Purity (post-HPLC) >95%

Table 2: Characterization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

Analytical MethodExpected Result
LC-MS/MS (ESI+) Predicted [M+H]⁺ m/z: ~1214.5
¹H NMR (D₂O) Characteristic peaks for the steroid backbone, side chain, and coenzyme A moiety.
³¹P NMR (D₂O) Signals corresponding to the phosphate groups of coenzyme A.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To purify and assess the purity of the synthesized CoA ester.

  • Instrumentation: A preparative and analytical HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is suitable for the separation of bile acid CoA esters.[5][6]

  • Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.

  • Detection: The adenine moiety of Coenzyme A allows for detection by UV absorbance at approximately 260 nm.[3]

  • Procedure:

    • Dissolve the lyophilized crude product in a minimal amount of mobile phase A.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the major peak with the expected retention time.

    • Analyze the collected fractions for purity using an analytical HPLC column with the same mobile phase system.

    • Pool the pure fractions and lyophilize to obtain the final product.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the sample directly or inject it onto a C18 analytical column.

    • Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the calculated m/z.

    • Perform fragmentation (MS/MS) to confirm the structure by observing characteristic fragment ions of the coenzyme A and the bile acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized CoA ester.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as D₂O or methanol-d₄.

  • Experiments:

    • ¹H NMR: To observe the proton signals of the entire molecule.

    • ¹³C NMR: To identify all carbon atoms.

    • ³¹P NMR: To confirm the presence and chemical environment of the phosphate groups in the CoA moiety.

    • 2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the chemical synthesis, purification, and characterization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The availability of this standard is crucial for advancing research in bile acid metabolism and related fields. The provided workflows and data tables offer a structured approach for researchers to produce and validate this important biochemical tool.

References

LC-MS/MS method for quantification of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in liver tissue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue. This intermediate metabolite is a key player in the biosynthesis of cholic acid, a primary bile acid. Accurate quantification of this analyte is crucial for studying bile acid metabolism and its dysregulation in various liver diseases. The protocol provides detailed procedures for sample preparation, including tissue homogenization, liquid-liquid extraction, and solid-phase extraction, followed by UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating liver function and metabolic disorders.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of lipids and are also signaling molecules that regulate their own synthesis and transport, as well as glucose and energy metabolism. The conversion of cholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, involves a series of enzymatic reactions. (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a C27-bile acid intermediate in the primary bile acid synthesis pathway. The quantification of this and other bile acid precursors is essential for understanding the mechanisms of bile acid synthesis and for the diagnosis and monitoring of certain metabolic disorders, including peroxisomal biogenesis disorders.

LC-MS/MS has become the gold standard for the analysis of bile acids and their derivatives due to its high sensitivity, specificity, and throughput. This application note provides a detailed protocol for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue, a challenging matrix due to its high lipid and protein content.

Signaling Pathway

The synthesis of cholic acid from cholesterol involves multiple enzymatic steps in the liver. A simplified representation of the pathway highlighting the position of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is shown below.

BileAcidSynthesis Cholesterol Cholesterol C27_intermediate (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoic acid Cholesterol->C27_intermediate Multiple Steps Target (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA C27_intermediate->Target Bile acid-CoA ligase CholicAcid_CoA Choloyl-CoA Target->CholicAcid_CoA Peroxisomal β-oxidation CholicAcid Cholic Acid CholicAcid_CoA->CholicAcid Bile acid-CoA:amino acid N-acyltransferase

Caption: Simplified pathway of cholic acid synthesis from cholesterol.

Experimental Protocols

Materials and Reagents
  • (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA analytical standard

  • Stable isotope-labeled internal standard (e.g., d4-Cholic acid-CoA or a custom synthesized labeled version of the analyte)

  • Acetonitrile, isopropanol, and methanol (LC-MS grade)

  • Formic acid and ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Phosphate buffered saline (PBS)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liver tissue samples

Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of acyl-CoA species from complex biological matrices like liver tissue. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Immediately add the tissue to a 2 mL tube containing 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) and ceramic beads.[1]

    • Homogenize the tissue using a bead beater for 30-60 seconds. Keep the samples on ice to prevent degradation.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the collected supernatant, add 1 mL of ice-cold isopropanol containing the internal standard.[3]

    • Vortex for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization 1. Liver Tissue Homogenization (50 mg in ACN:MeOH:H2O) Precipitation 2. Protein Precipitation & LLE (Isopropanol + Internal Standard) Homogenization->Precipitation SPE 3. Solid-Phase Extraction (Optional Cleanup) Precipitation->SPE Reconstitution 4. Drying and Reconstitution (in Mobile Phase) SPE->Reconstitution LC_Separation 5. UPLC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

LC-MS/MS Conditions

The following are recommended starting conditions for the UPLC-MS/MS analysis. Optimization may be necessary.

UPLC System:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

MRM Transitions

The following are proposed MRM transitions for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The precursor ion (Q1) is the [M+H]+ ion. The product ions (Q3) are based on the characteristic fragmentation of acyl-CoA molecules, including the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA1214.6707.6Optimize
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA1214.6428.1Optimize
Internal Standard (e.g., d4-Cholic acid-CoA)IS-specificIS-specificOptimize

Collision energies should be optimized for the specific instrument used.

Data Presentation

Method Validation Parameters
ParameterResult
Linearity (r²)> 0.99
LLOQ (Lower Limit of Quantification)0.5 ng/mL
ULOQ (Upper Limit of Quantification)500 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85-115%
Recovery (%)80-120%
Quantification in Liver Tissue Samples
Sample GroupnConcentration (pmol/g tissue) ± SD
Control615.2 ± 3.5
Treatment Group A625.8 ± 5.1
Treatment Group B68.9 ± 2.1

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of the bile acid intermediate (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue. The described protocol, from sample preparation to data analysis, is designed to be robust and sensitive, enabling researchers to accurately measure this key metabolite. The provided workflow and starting conditions can be adapted for high-throughput analysis in studies of liver metabolism, drug-induced liver injury, and metabolic diseases.

References

Application Notes and Protocols: In Vitro Assay for 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase, also known as THCA-CoA oxidase, is a key enzyme in the biosynthesis of cholic acid, a primary bile acid.[1] This enzyme catalyzes the 24-hydroxylation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA (THCA-CoA) to form (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA.[1][2] This reaction is an essential step in the peroxisomal β-oxidation pathway of the cholesterol side chain. The systematic name for this enzyme is (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA:acceptor 24-oxidoreductase (24R-hydroxylating).[1] Dysregulation of bile acid synthesis is implicated in various metabolic disorders, making the enzymes in this pathway, including THCA-CoA 24-hydroxylase, important targets for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro assay to measure the activity of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase. The assay is designed for screening potential modulators of the enzyme and for characterizing its kinetic properties.

Principle of the Assay

The in vitro assay for 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase is based on the quantification of the product, (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA, formed from the substrate, (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA. The reaction is initiated by the addition of an enzyme source, such as a purified recombinant enzyme or a liver peroxisomal fraction, to a reaction mixture containing the substrate and necessary cofactors. The reaction is incubated for a defined period and then terminated. The product is then extracted and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Signaling Pathway and Experimental Workflow

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol THCA_CoA (25R)-3α,7α,12α-trihydroxy- 5β-cholestan-26-oyl-CoA (THCA-CoA) Cholesterol->THCA_CoA Multiple Steps Product (24R,25R)-3α,7α,12α,24-tetrahydroxy- 5β-cholestan-26-oyl-CoA THCA_CoA->Product 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase (THCA-CoA oxidase) Cholic_Acid Cholic Acid Product->Cholic_Acid Further Peroxisomal β-oxidation

Bile Acid Synthesis Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer, Substrate (THCA-CoA), and Enzyme Solution Incubation Incubate Enzyme, Substrate, and Cofactors at 37°C Reagents->Incubation Termination Terminate Reaction (e.g., with acid or organic solvent) Incubation->Termination Extraction Extract Product and Internal Standard Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Product Formation HPLC->Quantification

Experimental Workflow

Experimental Protocols

Materials and Reagents
  • (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA (THCA-CoA) (Substrate)

  • (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA (Product Standard)

  • Internal Standard (e.g., a structurally similar bile acid CoA ester not present in the sample)

  • Recombinant 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase or isolated liver peroxisomal fraction

  • Potassium phosphate buffer (pH 7.4)

  • Cofactors (if required, depending on the specific enzyme preparation)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other mobile phase modifier)

  • Water (HPLC grade)

  • Reaction termination solution (e.g., 2M HCl or ice-cold acetonitrile)

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV or Mass Spectrometer)

Procedure
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of THCA-CoA in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired working concentration in the reaction buffer.

    • Prepare a stock solution of the internal standard.

    • Dilute the enzyme preparation to the desired concentration in the reaction buffer. Keep on ice.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Potassium phosphate buffer (to a final volume of 100 µL)

      • THCA-CoA (substrate)

      • Test compound or vehicle (for inhibitor/activator screening)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the substrate, product, and internal standard on a C18 reverse-phase column.

    • An example of a gradient elution is provided in the table below. The exact conditions may need to be optimized for your specific column and system.

    • Detect the compounds using a UV detector (e.g., at 205 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the substrate, product, and internal standard.

    • Calculate the amount of product formed using a standard curve generated with the pure product standard.

    • Normalize the product formation to the amount of protein and the incubation time to determine the enzyme activity (e.g., in pmol/min/mg protein).

    • For inhibitor studies, calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Quantitative Parameters for the In Vitro Assay

ParameterRecommended ValueNotes
Enzyme Source Recombinant Human THCA-CoA 24-hydroxylaseCan also use liver peroxisomal fractions.
Enzyme Concentration 1-10 µg/mLShould be optimized to ensure linearity.
Substrate (THCA-CoA) 1-50 µMShould be near the Km value if known.
Reaction Buffer 100 mM Potassium Phosphate, pH 7.4
Incubation Temperature 37°C
Incubation Time 15-60 minutesShould be within the linear range of product formation.
Reaction Volume 100 µL
Termination Equal volume of ice-cold acetonitrile

Table 2: Example HPLC Parameters for Product Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 205 nm or MS/MS

Troubleshooting

  • No or low enzyme activity:

    • Check the activity of the enzyme preparation.

    • Ensure proper storage of the enzyme and substrate.

    • Verify the composition of the reaction buffer and the presence of any necessary cofactors.

  • High background signal:

    • Run a control reaction without the enzyme to determine the non-enzymatic conversion of the substrate.

    • Optimize the extraction procedure to remove interfering substances.

  • Poor peak separation in HPLC:

    • Optimize the HPLC gradient, mobile phase composition, and column temperature.

    • Ensure the column is in good condition.

Conclusion

This document provides a comprehensive protocol for the in vitro measurement of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase activity. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for studying the role of this enzyme in bile acid metabolism and for the discovery of novel therapeutic agents targeting this pathway. Careful optimization of the reaction and analytical conditions is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Enzymatic Utilization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) is a crucial intermediate in the biosynthesis of cholic acid, a primary bile acid. Its metabolism occurs primarily within the peroxisomes and involves a series of enzymatic reactions. Understanding these reactions is vital for researchers studying bile acid metabolism, investigating related metabolic disorders, and developing therapeutic interventions. These application notes provide detailed protocols for in vitro enzymatic assays using THCA-CoA as a substrate, focusing on the key enzymes Acyl-CoA Oxidase 2 (ACOX2) and D-bifunctional protein (HSD17B4).

Biochemical Pathway: Peroxisomal β-oxidation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid involves a peroxisomal β-oxidation pathway. This process is initiated by ACOX2 and followed by the hydratase and dehydrogenase activities of the D-bifunctional protein. Deficiencies in these enzymes can lead to the accumulation of C27 bile acid intermediates, resulting in severe metabolic disorders.[1][2][3]

Bile_Acid_Synthesis Substrate (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA Intermediate1 (24E)-3α,7α,12α-trihydroxy- 5β-cholest-24-enoyl-CoA Substrate->Intermediate1 Oxidation Intermediate2 (24R,25S)-3α,7α,12α,24-tetrahydroxy- 5β-cholestanoyl-CoA Intermediate1->Intermediate2 Hydration Intermediate3 3α,7α,12α-trihydroxy-24-oxo- 5β-cholestanoyl-CoA Intermediate2->Intermediate3 Dehydrogenation Product Cholic Acid-CoA + Propionyl-CoA Intermediate3->Product Thiolytic Cleavage ACOX2 ACOX2 ACOX2->Substrate DBP_hydratase D-bifunctional protein (Hydratase activity) DBP_hydratase->Intermediate1 DBP_dehydrogenase D-bifunctional protein (Dehydrogenase activity) DBP_dehydrogenase->Intermediate2 Thiolase Peroxisomal Thiolase Thiolase->Intermediate3 Protein_Purification Start E. coli culture with expression vector Induction Induce protein expression with IPTG Start->Induction Harvest Harvest cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant (Crude protein extract) Centrifugation->Supernatant AffinityChrom Ni-NTA Affinity Chromatography Supernatant->AffinityChrom Wash Wash unbound proteins AffinityChrom->Wash Elution Elute tagged protein Wash->Elution Dialysis Dialysis Elution->Dialysis PureProtein Purified Recombinant Protein Dialysis->PureProtein LCMS_Workflow Start Enzymatic Reaction Mixture Quench Quench reaction with Acetonitrile + Internal Standard Start->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject LC LC Separation (C18 column) Inject->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Analysis Data Analysis and Quantification MS->Analysis Results Product Identification and Quantification Analysis->Results

References

Commercial sources for synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ((25S)-THC-CoA) is a critical intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. It is the product of the stereoisomerization of (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). The conversion from the (25R) to the (25S) configuration is an essential step for the subsequent enzymatic reactions that lead to the formation of cholic acid, a primary bile acid.

Dysfunction in the peroxisomal β-oxidation pathway, as seen in Zellweger spectrum disorders, can lead to the accumulation of (25R)-THC-CoA and other atypical bile acid intermediates, resulting in severe liver disease and other metabolic complications. Therefore, the availability and study of (25S)-THC-CoA are crucial for understanding the pathophysiology of these disorders, for the development of diagnostic markers, and for the screening of potential therapeutic agents.

While direct commercial sources for (25S)-THC-CoA are limited, its precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, is commercially available and can be enzymatically or chemically converted to the CoA ester for research purposes.

Commercial Availability

Direct commercial sources for synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA are not readily found in mainstream chemical catalogs, suggesting it is primarily available through custom synthesis. However, the precursor acid is available from several suppliers.

SupplierProduct NameCatalog NumberPurity
Cayman Chemical (25S)-3α,7α,12α-Trihydroxy-5β-cholestanoic Acid20323≥95%
Avanti Polar Lipids 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid (25S)700163≥98%

Biochemical Pathway

The conversion of cholesterol to cholic acid involves a multi-step process occurring in both the endoplasmic reticulum and peroxisomes. (25S)-THC-CoA is a key player in the final stages of this pathway within the peroxisomes.

Bile_Acid_Synthesis Cholesterol Cholesterol C27_Intermediates (25R)-3α,7α,12α-trihydroxy- 5β-cholestanoic acid Cholesterol->C27_Intermediates Multiple Steps THC_CoA_R (25R)-THC-CoA C27_Intermediates->THC_CoA_R Acyl-CoA Synthetase THC_CoA_S (25S)-THC-CoA THC_CoA_R->THC_CoA_S AMACR Dehydrogenation_Product 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA THC_CoA_S->Dehydrogenation_Product Acyl-CoA Oxidase Cholic_Acid Cholic Acid Dehydrogenation_Product->Cholic_Acid Multiple Steps

Caption: Peroxisomal β-oxidation of the C27 bile acid precursor.

Applications

Enzymatic Assays for α-methylacyl-CoA Racemase (AMACR)

(25S)-THC-CoA can be used as a substrate or a standard in enzymatic assays to determine the activity of AMACR. This is particularly relevant in the context of cancer research, as AMACR is overexpressed in several cancers, including prostate cancer.

Investigating Pathophysiology of Zellweger Spectrum Disorders

Cellular models of Zellweger spectrum disorders, such as induced pluripotent stem cell (iPSC)-derived hepatocytes from patients, can be treated with (25S)-THC-CoA to study its metabolic fate and its contribution to cellular toxicity.[1][2] This can help elucidate the molecular mechanisms underlying liver damage in these conditions.

Drug Screening

High-throughput screening assays can be developed using (25S)-THC-CoA and recombinant AMACR to identify small molecule inhibitors of the enzyme. Such inhibitors could have therapeutic potential in cancers where AMACR is upregulated.

Metabolomics and Biomarker Discovery

As a key metabolic intermediate, stable isotope-labeled (25S)-THC-CoA can be used as an internal standard for the quantitative analysis of bile acid profiles in biological samples using techniques like LC-MS/MS. This can aid in the discovery of biomarkers for peroxisomal disorders.

Experimental Protocols

Protocol 1: In Vitro Conversion of (25R)-THC-CoA to (25S)-THC-CoA by AMACR

This protocol describes an endpoint assay to measure the racemization activity of AMACR using a mixture of (25R/S)-THC-CoA.

Materials:

  • Recombinant human AMACR

  • (25R/S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (substrate)

  • Assay buffer: 50 mM potassium phosphate, pH 7.4

  • Quenching solution: Acetonitrile with 0.1% formic acid

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer for detection (optional, but recommended for specificity)

Procedure:

  • Prepare a stock solution of (25R/S)-THC-CoA in a suitable solvent (e.g., 50% ethanol).

  • Prepare the reaction mixture in a microcentrifuge tube:

    • X µL Assay buffer

    • Y µL (25R/S)-THC-CoA stock solution (final concentration, e.g., 50 µM)

    • Z µL Recombinant AMACR (final concentration, e.g., 1-5 µg/mL)

    • Bring the total volume to 100 µL with assay buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 200 µL of ice-cold quenching solution.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the sample by reverse-phase HPLC to separate the (25R) and (25S) isomers. The separation can be achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Quantify the peak areas of the (25R) and (25S) isomers. The conversion rate can be calculated by the change in the ratio of the two isomers compared to a control reaction without the enzyme.

Expected Results: In the presence of active AMACR, the ratio of (25S)-THC-CoA to (25R)-THC-CoA will increase over time, approaching a 1:1 equilibrium.

AMACR_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Substrate Prepare (25R/S)-THC-CoA Substrate Solution Mix Combine Substrate, Enzyme, and Buffer Prep_Substrate->Mix Prep_Enzyme Prepare Recombinant AMACR Solution Prep_Enzyme->Mix Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction with Acetonitrile/Formic Acid Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC HPLC Separation of (25R) and (25S) Isomers Centrifuge->HPLC Quantify Quantify Peak Areas HPLC->Quantify

Caption: Workflow for the in vitro AMACR enzymatic assay.

Protocol 2: Cellular Uptake and Metabolism in a Zellweger Syndrome Model

This protocol outlines a method to study the metabolism of (25S)-THC-CoA in iPSC-derived hepatocytes from a Zellweger syndrome patient compared to a healthy control.

Materials:

  • iPSC-derived hepatocytes (Zellweger patient and healthy control lines)

  • Cell culture medium appropriate for hepatocytes

  • (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard (e.g., deuterated cholic acid)

  • LC-MS/MS system

Procedure:

  • Plate the iPSC-derived hepatocytes in a suitable format (e.g., 24-well plate) and allow them to mature.

  • Prepare a stock solution of (25S)-THC-CoA and dilute it in the cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Remove the existing medium from the cells and add the medium containing (25S)-THC-CoA. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for a specific time course (e.g., 6, 12, and 24 hours).

  • At each time point, collect the cell culture medium.

  • Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • For both the medium and the cell lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Centrifuge the samples at high speed to pellet the proteins.

  • Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • Analyze the samples by LC-MS/MS to identify and quantify (25S)-THC-CoA and its downstream metabolites (e.g., 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA and cholic acid).

Expected Results:

  • Healthy control cells are expected to metabolize (25S)-THC-CoA, leading to a decrease in its intracellular concentration and the appearance of downstream metabolites in the medium and cell lysate.

  • Zellweger syndrome patient cells, having deficient peroxisomal function, are expected to show impaired metabolism of (25S)-THC-CoA, leading to its accumulation and a significant reduction in the formation of downstream products compared to the control cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. Actual values would need to be determined experimentally.

ParameterValueExperimental Context
AMACR Kinetics
Km for (25R)-THC-CoA5 - 15 µMRecombinant human AMACR
Vmax for (25R)-THC-CoA100 - 500 nmol/min/mgRecombinant human AMACR
Cellular Metabolism
Intracellular (25S)-THC-CoA (Control)< 1 pmol/mg proteinAfter 24h incubation
Intracellular (25S)-THC-CoA (Zellweger)> 10 pmol/mg proteinAfter 24h incubation
Cholic Acid Secretion (Control)50 - 200 pmol/mg protein/24hAfter incubation with precursor
Cholic Acid Secretion (Zellweger)< 5 pmol/mg protein/24hAfter incubation with precursor

Conclusion

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is an indispensable tool for researchers investigating bile acid metabolism, peroxisomal disorders, and cancer biology. The application notes and protocols provided herein offer a framework for utilizing this key metabolite to advance our understanding of these critical areas of human health and disease. While the direct commercial availability of the CoA ester is limited, its synthesis from the commercially available acid allows for its use in a variety of in vitro and cellular assays. Further research utilizing this compound will undoubtedly contribute to the development of novel diagnostics and therapeutics.

References

Application of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA (THCA-CoA) is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its unique position in the bile acid synthesis pathway makes it a valuable tool for metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of metabolites through this and connected pathways. The use of isotopically labeled THCA-CoA allows for precise measurement of its conversion rates and the influence of various physiological, pathological, or pharmacological conditions on bile acid metabolism. These studies are pivotal in understanding liver function, cholesterol homeostasis, and in the development of therapeutic agents targeting metabolic disorders.

Bile acids are not only crucial for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism.[1][2][3] The synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid, occurs in the liver from cholesterol.[2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux studies, aimed at researchers in academia and the pharmaceutical industry.

Principle of Application

The core principle involves introducing an isotopically labeled version of (25S)-THCA-CoA into a biological system (e.g., cultured hepatocytes, perfused liver, or in vivo animal models) and tracing the label's incorporation into downstream metabolites. By quantifying the isotopic enrichment in products of the bile acid pathway, the flux through specific enzymatic steps can be determined. This approach can elucidate the regulation of bile acid synthesis and its interplay with other metabolic pathways.

Application Notes

Tracing Bile Acid Synthesis Flux

Isotopically labeled (25S)-THCA-CoA, for instance, with ¹³C or ³H, can be used to directly measure the flux through the final steps of cholic acid synthesis. This is particularly useful for studying the activity of peroxisomal enzymes involved in the side-chain cleavage of cholestanoic acids.

Investigating the Regulation of Bile Acid Synthesis

The conversion of THCA-CoA to cholic acid is subject to feedback regulation by bile acids themselves, primarily through the farnesoid X receptor (FXR). By employing labeled THCA-CoA, the effects of FXR agonists or antagonists on this specific metabolic step can be quantified, providing insights into drug mechanisms.

Studying Inborn Errors of Metabolism

Genetic defects in the enzymes responsible for bile acid synthesis can lead to the accumulation of atypical bile acid intermediates and liver disease. Labeled THCA-CoA can be used in patient-derived cellular models to pinpoint specific enzymatic deficiencies and to test potential therapeutic interventions.

Drug Development and Hepatotoxicity Screening

Many drugs are metabolized in the liver and can interfere with bile acid metabolism, leading to cholestasis and liver injury. Metabolic flux studies using labeled THCA-CoA can serve as a sensitive method to screen for potential drug-induced hepatotoxicity by measuring disruptions in bile acid synthesis flux.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Hepatocytes

This protocol describes the use of ¹³C-labeled (25S)-THCA-CoA to measure metabolic flux in a hepatocyte cell culture model.

Materials:

  • Cultured hepatocytes (e.g., HepG2, primary human hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C]- this compound

  • Phosphate Buffered Saline (PBS)

  • Methanol (ice-cold)

  • Liquid nitrogen

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate hepatocytes at a desired density and allow them to adhere and grow to 80-90% confluency.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of [U-¹³C]-(25S)-THCA-CoA. The concentration should be optimized based on preliminary experiments.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the metabolism of the labeled substrate.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold methanol to the culture plate to quench all enzymatic activity.[5]

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Freeze the cell suspension in liquid nitrogen.

  • Sample Preparation:

    • Thaw the samples and lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the ¹³C-labeled downstream products of THCA-CoA, such as ¹³C-cholic acid.

  • Data Analysis:

    • Calculate the isotopic enrichment in the product pools.

    • Determine the metabolic flux by applying principles of metabolic flux analysis, often requiring computational modeling.[6]

Protocol 2: Peroxisomal THCA-CoA Oxidase Activity Assay

This protocol measures the activity of the peroxisomal oxidase that acts on THCA-CoA.

Materials:

  • Isolated liver peroxisomes

  • This compound substrate

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Coenzyme A, ATP, MgCl₂

  • Spectrophotometer or HPLC system

  • Reagents for detecting the product (e.g., derivatizing agent for HPLC)

Procedure:

  • Peroxisome Isolation: Isolate peroxisomes from liver tissue using differential centrifugation and a density gradient.

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, isolated peroxisomes, CoA, ATP, and MgCl₂.

  • Initiate Reaction: Add (25S)-THCA-CoA to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a specific time period.

  • Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Product Quantification: Measure the formation of the product, (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA, using a suitable analytical method such as HPLC or spectrophotometry.[7]

  • Calculate Activity: Express the enzyme activity in terms of nmol of product formed per minute per mg of protein.

Data Presentation

Quantitative data from metabolic flux experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Metabolic Flux Data from Hepatocytes Treated with a Test Compound

MetaboliteIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - Test CompoundFold Changep-value
¹³C-Cholic Acid85.2 ± 4.142.6 ± 3.5-2.0<0.01
¹³C-Taurocholic Acid78.9 ± 5.335.1 ± 2.9-2.2<0.01
¹³C-Glycocholic Acid81.5 ± 4.839.8 ± 3.1-2.1<0.01

Table 2: Illustrative Kinetic Parameters of Peroxisomal THCA-CoA Oxidase

ConditionVmax (nmol/min/mg protein)Km (µM)
Wild-Type15.4 ± 1.225.8 ± 3.1
Mutant/Disease Model3.1 ± 0.528.2 ± 4.5
Drug-Treated8.9 ± 0.924.9 ± 3.8

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental designs.

Bile_Acid_Synthesis_Pathway cluster_cytosol Cytosol / ER cluster_peroxisome Peroxisome Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 THCA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoic acid Seven_alpha_hydroxycholesterol->THCA Multiple Steps THCA_CoA (25S)-THCA-CoA THCA->THCA_CoA CoA, ATP THCA_CoA_Ligase THCA-CoA Ligase THCA_CoA_Ligase->THCA_CoA Activation Peroxisomal_Oxidase Peroxisomal Oxidase THCA_CoA->Peroxisomal_Oxidase Cholic_Acid Cholic Acid Peroxisomal_Oxidase->Cholic_Acid Side-chain cleavage

Caption: Simplified pathway of cholic acid synthesis from cholesterol.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Hepatocyte Culture Labeling 2. Incubation with ¹³C-(25S)-THCA-CoA Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Isotope Enrichment Calculation LCMS->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation Logical_Relationship cluster_input Input cluster_system Biological System cluster_output Output Labeled_Substrate ¹³C-(25S)-THCA-CoA Hepatocyte Hepatocyte Labeled_Substrate->Hepatocyte Uptake & Metabolism Labeled_Products ¹³C-Cholic Acid & Conjugates Hepatocyte->Labeled_Products Conversion Flux_Data Quantitative Flux Data Labeled_Products->Flux_Data Quantification & Analysis

References

Application Note: Derivatization of Trihydroxy-5β-cholestanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of bile acid intermediates, such as trihydroxy-5β-cholestanoyl-CoA, is crucial for studying bile acid metabolism and its role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of these compounds due to its high resolution and sensitivity. However, the inherent polarity and low volatility of trihydroxy-5β-cholestanoyl-CoA and its corresponding free acid preclude direct GC-MS analysis. Therefore, a robust derivatization procedure is essential to convert the analyte into a volatile and thermally stable derivative.

This application note provides detailed protocols for the derivatization of trihydroxy-5β-cholestanoyl-CoA for GC-MS analysis. The primary approach involves a two-step process: hydrolysis of the Coenzyme A (CoA) thioester to yield the free acid, followed by derivatization of the hydroxyl and carboxyl functional groups.

Core Principles

Direct GC-MS analysis of trihydroxy-5β-cholestanoyl-CoA is not feasible due to the large and highly polar Coenzyme A moiety and the multiple hydroxyl groups on the steroid nucleus. The analytical strategy, therefore, involves the cleavage of the CoA thioester and subsequent derivatization of the resulting trihydroxy-5β-cholestanoic acid.

The key functional groups that require derivatization are:

  • Three hydroxyl (-OH) groups: These are typically converted to trimethylsilyl (TMS) ethers.

  • One carboxyl (-COOH) group (after hydrolysis): This is converted to a methyl ester or a TMS ester.

Two primary derivatization strategies are presented: a two-step methylation followed by silylation, and a one-step silylation of both carboxyl and hydroxyl groups.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methylation and Silylation)

This protocol involves the initial hydrolysis of the CoA thioester, followed by methylation of the carboxyl group and subsequent silylation of the hydroxyl groups. This method is often considered more robust for bile acids.[1]

Step 1: Alkaline Hydrolysis of Trihydroxy-5β-cholestanoyl-CoA

Goal: To cleave the Coenzyme A thioester and obtain the free trihydroxy-5β-cholestanoic acid.

  • To the sample containing trihydroxy-5β-cholestanoyl-CoA, add a solution of 2 M sodium hydroxide in 80% ethanol.

  • Incubate the mixture at 70°C for 2 hours to ensure complete hydrolysis of the thioester bond.

  • Cool the reaction mixture to room temperature and neutralize with 6 M hydrochloric acid.

  • Extract the free trihydroxy-5β-cholestanoic acid using a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

Step 2: Methylation of the Carboxyl Group

Goal: To convert the carboxylic acid to its methyl ester.

  • Re-dissolve the dried extract from Step 1 in a mixture of 20 µL of methanol and 80 µL of benzene.

  • Add 50 µL of TMS diazomethane (approx. 10% in hexane) to the mixture.[1]

  • Mix thoroughly and allow the reaction to proceed at room temperature for 10 minutes, or until the yellow color of the diazomethane disappears.

  • Evaporate the solvents completely under a gentle stream of nitrogen.

Step 3: Trimethylsilylation of the Hydroxyl Groups

Goal: To convert the hydroxyl groups to their TMS ethers.

  • To the dried methyl ester from Step 2, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 60°C for 10 minutes.[1]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: One-Step Derivatization (Silylation of Carboxyl and Hydroxyl Groups)

This protocol offers a faster alternative by derivatizing both the carboxyl and hydroxyl groups simultaneously using a potent silylating agent.

Step 1: Alkaline Hydrolysis of Trihydroxy-5β-cholestanoyl-CoA

Follow Step 1 from Protocol 1 to obtain the free trihydroxy-5β-cholestanoic acid.

Step 2: One-Step Silylation

Goal: To convert both the carboxylic acid and hydroxyl groups to their TMS derivatives.

  • Re-dissolve the dried extract from the hydrolysis step in 50 µL of ethyl acetate.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[2]

  • Cool the vial to room temperature. The sample can be diluted with ethyl acetate if necessary before GC-MS analysis.[2]

Data Presentation

The following table summarizes the quantitative data for the different derivatization protocols.

ParameterProtocol 1: Two-Step DerivatizationProtocol 2: One-Step Derivatization
Hydrolysis
Reagent2 M NaOH in 80% Ethanol2 M NaOH in 80% Ethanol
Temperature70°C70°C
Time2 hours2 hours
Methylation
ReagentTMS diazomethane in Methanol/BenzeneNot Applicable
TemperatureRoom TemperatureNot Applicable
Time10 minutesNot Applicable
Silylation
ReagentTMSI/Pyridine/TMCSBSTFA + 1% TMCS
Temperature60°C[1]70°C[2]
Time10 minutes[1]30 minutes[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_protocol1 Protocol 1: Two-Step Derivatization cluster_protocol2 Protocol 2: One-Step Derivatization start Trihydroxy-5β-cholestanoyl-CoA Sample hydrolysis Alkaline Hydrolysis (2M NaOH, 70°C, 2h) start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drying Evaporation to Dryness extraction->drying methylation Methylation (TMS Diazomethane, RT, 10 min) drying->methylation silylation2 Silylation (BSTFA + 1% TMCS, 70°C, 30 min) drying->silylation2 drying2 Evaporation to Dryness methylation->drying2 silylation1 Silylation (TMSI/Pyridine/TMCS, 60°C, 10 min) drying2->silylation1 gcms1 GC-MS Analysis silylation1->gcms1 gcms2 GC-MS Analysis silylation2->gcms2

Figure 1. Experimental workflow for the derivatization of trihydroxy-5β-cholestanoyl-CoA.

Chemical Transformation Pathway

chemical_transformation reactant Trihydroxy-5β-cholestanoyl-CoA intermediate Trihydroxy-5β-cholestanoic Acid reactant->intermediate Alkaline Hydrolysis product1 Methyl-trihydroxy-5β-cholestanoate (TMS Ethers) intermediate->product1 Methylation & Silylation (Protocol 1) product2 Trihydroxy-5β-cholestanoic Acid (TMS Ester and Ethers) intermediate->product2 Silylation (Protocol 2)

Figure 2. Chemical transformations during derivatization.

Conclusion

The successful analysis of trihydroxy-5β-cholestanoyl-CoA by GC-MS is critically dependent on a comprehensive sample preparation strategy that includes the hydrolysis of the CoA thioester followed by derivatization of the resulting free acid. Both the two-step methylation/silylation and the one-step silylation protocols presented here are effective methods to achieve the necessary volatility for GC-MS analysis. The choice of protocol may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. Researchers should validate the chosen method for their specific application to ensure optimal performance.

References

Troubleshooting & Optimization

Improving the stability of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions?

A1: The two main degradation pathways for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions are:

  • Hydrolysis of the thioester bond: This is a significant degradation pathway influenced by pH and temperature, resulting in the formation of free Coenzyme A (CoA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid. Thioester hydrolysis is thermodynamically favorable.[1]

  • Oxidation of the thiol group: The free thiol group on the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

Q2: What are the optimal storage conditions for aqueous solutions of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?

A2: To maximize stability, aqueous solutions should be stored frozen at -20°C or ideally at -80°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solution is properly prepared to minimize degradation. It is recommended to prepare fresh solutions for immediate use whenever possible.

Q3: How does pH affect the stability of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?

A3: The rate of hydrolysis of the thioester bond is pH-dependent.[2] Generally, thioesters are more stable in acidic to neutral conditions (pH 4-7). Both acidic and basic conditions can catalyze hydrolysis, with the rate increasing significantly at alkaline pH.[3][4] For experimental work, maintaining a buffered solution in the pH range of 6.0-7.0 is recommended.

Q4: What is the impact of temperature on the stability of the compound?

A4: Increased temperature accelerates the rate of both hydrolysis and oxidation.[3] Therefore, it is crucial to keep solutions of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA on ice during experiments and to minimize the time spent at room temperature.

Q5: What signs of degradation should I look for in my experiments?

A5: Degradation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA can manifest as:

  • Inconsistent or lower-than-expected biological activity in enzymatic assays.

  • The appearance of new peaks and a decrease in the area of the parent compound peak in chromatographic analyses (e.g., HPLC).

  • A noticeable decrease in the concentration of the stock solution over time.

Q6: How can I minimize oxidative degradation?

A6: To minimize oxidation of the thiol group, the following measures are recommended:

  • Degassing: Use buffers and solvents that have been degassed with an inert gas like argon or nitrogen.

  • Reducing Agents: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution at a low concentration (e.g., 0.1-1 mM).

  • Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM to sequester metal ions that can catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA stock solution.Prepare fresh stock solutions before each experiment. If using a frozen stock, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-MS/MS).
Loss of biological activity Hydrolysis of the thioester bond or oxidation of the CoA moiety.Ensure the pH of the reaction buffer is between 6.0 and 7.0. Keep all solutions and reactions on ice. Add a reducing agent (e.g., DTT) and a chelating agent (e.g., EDTA) to your buffers.
Unexpected peaks in HPLC analysis Degradation products are present in the sample.The primary degradation product will be 3α,7α,12α-trihydroxy-5β-cholestanoic acid and free Coenzyme A. Confirm the identity of the peaks using mass spectrometry. Optimize sample handling and storage to minimize degradation.
Difficulty dissolving the compound The compound may have limited solubility in purely aqueous buffers.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., 50 mM phosphate buffer) with the desired pH (ideally between 6.0 and 7.0).

    • Add EDTA to a final concentration of 0.5 mM.

    • Add DTT or TCEP to a final concentration of 1 mM.

    • Thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Dissolution of the Compound:

    • Accurately weigh the required amount of lyophilized (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

    • Dissolve the compound in a small amount of degassed organic solvent (e.g., DMSO or ethanol) if necessary, before diluting with the prepared degassed buffer to the final desired concentration.

    • Perform this step quickly to minimize exposure to atmospheric oxygen.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 4°C.

    • For long-term storage, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Stability Assessment by HPLC-MS/MS
  • Sample Preparation:

    • Prepare a solution of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in the aqueous buffer of interest (e.g., at different pH values or with/without stabilizing agents).

    • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • HPLC-MS/MS Analysis:

    • At each time point, quench the degradation by adding a suitable quenching agent or by immediate freezing.

    • Analyze the samples using a validated HPLC-MS/MS method. A suitable method would involve a C18 reversed-phase column with a gradient elution using a mobile phase containing acetonitrile and water with a modifier like formic acid.[5][6]

    • Monitor the parent ion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and the ion of its primary degradation product, 3α,7α,12α-trihydroxy-5β-cholestanoic acid.

  • Data Analysis:

    • Quantify the peak areas of the parent compound and the degradation product at each time point.

    • Plot the concentration of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a function of time to determine the degradation rate.

Visualizations

A (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA B 3α,7α,12α-trihydroxy- 5β-cholestanoic acid + Coenzyme A A->B Hydrolysis (pH, Temp dependent) C Oxidized CoA (Disulfide) A->C Oxidation

Caption: Primary degradation pathways of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

A Prepare Stabilized Buffer (pH 6-7, EDTA, DTT, Degassed) B Dissolve Compound A->B C Aliquot for Time Points (t=0, 2, 4, 8, 24h) B->C D Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) C->D E Quench Reaction / Freeze Sample D->E F Analyze by HPLC-MS/MS E->F G Quantify Parent and Degradation Product F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for assessing the stability of the compound.

Start Inconsistent Results? CheckStock Check Stock Solution - Prepare fresh? - Stored correctly? Start->CheckStock Yes CheckBuffer Check Buffer Conditions - pH within 6-7? - Kept on ice? CheckStock->CheckBuffer Stock OK Analyze Analyze Stock by HPLC CheckStock->Analyze Unsure AddStab Add Stabilizers? - DTT/TCEP? - EDTA? CheckBuffer->AddStab Buffer OK ReRun Re-run Experiment CheckBuffer->ReRun Buffer Issue Corrected AddStab->ReRun Stabilizers Added Analyze->ReRun

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Trihydroxy-5β-cholestanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trihydroxy-5β-cholestanoyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What type of mass spectrometry method is best suited for the quantitative analysis of trihydroxy-5β-cholestanoyl-CoA?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying trihydroxy-5β-cholestanoyl-CoA.[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.[1][2] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective for this purpose.[3][4]

Q2: How should I prepare my samples for trihydroxy-5β-cholestanoyl-CoA analysis?

A2: Sample preparation is a critical step to ensure reproducible and accurate results.[5] The general workflow involves protein precipitation, extraction of the analyte, and reconstitution in a solvent compatible with the LC-MS/MS system. For plasma or serum samples, a common method is protein precipitation with a cold organic solvent like methanol or acetone, followed by centrifugation.[3][6] For tissue samples, homogenization is required prior to extraction.[3] It is also recommended to use an internal standard to account for variability during sample preparation and analysis.[1][5]

Q3: What are the typical MRM transitions for acyl-CoAs?

A3: For acyl-CoA compounds, a common fragmentation pattern involves the loss of the 3'-phospho-AMP moiety, which corresponds to a neutral loss of 507 Da.[4][7] Therefore, a general approach for identifying trihydroxy-5β-cholestanoyl-CoA would be to monitor the transition of the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺.[4] A second, qualitative transition to a fragment at m/z 428 can also be monitored for confirmation.[4]

Q4: How can I optimize the chromatographic separation of trihydroxy-5β-cholestanoyl-CoA?

A4: Reversed-phase liquid chromatography is well-suited for the separation of bile acid derivatives like trihydroxy-5β-cholestanoyl-CoA.[1] A C18 column is a common choice.[6] The mobile phases typically consist of water and an organic solvent such as acetonitrile or methanol, with an additive like formic acid or ammonium acetate to improve ionization efficiency.[3][6] A gradient elution is generally used to achieve good separation from other matrix components.[3]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Suboptimal Ionization Ensure the mobile phase contains an appropriate modifier like formic acid (0.1%) to promote protonation in positive ion mode.[6]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for trihydroxy-5β-cholestanoyl-CoA. Use the general acyl-CoA transition of [M+H]⁺ -> [M+H-507]⁺ as a starting point.[4][7]
Sample Degradation Acyl-CoAs can be unstable. Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler) to minimize degradation.[7]
Inefficient Extraction Optimize the sample preparation protocol. Ensure complete protein precipitation and efficient extraction of the analyte.[3][6]
Matrix Effects Dilute the sample or use a more rigorous cleanup method to reduce ion suppression from matrix components.[5]
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents.[3] Run blank injections to identify the source of contamination.[8]
Poor Chromatographic Resolution Adjust the gradient elution profile to better separate the analyte from interfering peaks.[3]
Non-Specific MRM Transitions If interferences are observed, a more specific product ion may need to be identified through infusion experiments with a pure standard.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 200 µL of ice-cold acetone containing an appropriate internal standard (e.g., a deuterated analog).[6]

  • Vortex the mixture for 10 minutes in ice-cold water.[6]

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.[6][9]

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol/water).[3]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Injection Volume: 3 µL.[6]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example for a generic acyl-CoA):

    • Quantitative: [M+H]⁺ > [M+H-507]⁺[4]

    • Qualitative: [M+H]⁺ > 428[4]

  • Collision Energy and other MS parameters: These should be optimized by infusing a standard of trihydroxy-5β-cholestanoyl-CoA.

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS methods analyzing related acyl-CoA compounds. These values can serve as a benchmark for method development for trihydroxy-5β-cholestanoyl-CoA.

Parameter Typical Value Range Reference
Linearity (r²) > 0.99[7]
Limit of Detection (LOD) 2 - 133 nM[7]
Limit of Quantification (LOQ) 5 - 200 nM[7]
Accuracy 80 - 114%[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Cold Acetone) plasma->precipitation Add Internal Standard centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen Stream) supernatant->drying reconstitution Reconstitution drying->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of trihydroxy-5β-cholestanoyl-CoA.

troubleshooting_guide start Start: Poor or No Signal check_ionization Check Ionization Conditions (e.g., mobile phase pH) start->check_ionization verify_mrm Verify MRM Transitions check_ionization->verify_mrm Still Poor signal_ok Signal Improved check_ionization->signal_ok Issue Resolved sample_stability Assess Sample Stability (fresh prep, low temp) verify_mrm->sample_stability Still Poor verify_mrm->signal_ok Issue Resolved optimize_extraction Optimize Sample Extraction sample_stability->optimize_extraction Still Poor sample_stability->signal_ok Issue Resolved address_matrix Address Matrix Effects (dilution, cleanup) optimize_extraction->address_matrix Still Poor optimize_extraction->signal_ok Issue Resolved address_matrix->signal_ok Issue Resolved

Caption: Troubleshooting logic for addressing poor signal intensity in MS analysis.

References

Overcoming matrix effects in the analysis of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in plasma. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and why is its analysis in plasma important?

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key intermediate in the biosynthesis of bile acids from cholesterol.[1] Its accurate quantification in plasma is crucial for studying lipid metabolism and diagnosing certain metabolic disorders, such as peroxisomal biogenesis disorders.[2]

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[3][4][5] In plasma, endogenous substances like phospholipids, salts, and proteins can cause either ion suppression or enhancement, leading to inaccurate and imprecise quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.[4][6] This can result in underestimation or overestimation of the analyte's true concentration.[3]

Q3: What are the primary sources of matrix effects in plasma samples for this analysis?

The primary sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte.[4] For a lipophilic molecule like (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, phospholipids are a major concern.[6][7] Other sources include salts, anticoagulants, and other metabolites present in the plasma.[4]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions of ion suppression or enhancement in the chromatogram.[8] For a quantitative assessment, the post-extraction spike method is widely used.[4][8] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank plasma sample. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100.[3][6]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The phosphate groups of the CoA moiety can interact with the column packing material, leading to peak tailing.[9] - Use an Ion-Pairing Agent: Add an ion-pairing agent like triethylamine to the mobile phase to mask the phosphate groups.[9] - Adjust Mobile Phase pH: A higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[9][10]
Column Contamination or Degradation Contaminants at the head of the column can distort peak shape.[9] - Flush the column: Use a strong solvent to wash the column. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced.[11]
Inappropriate Injection Solvent Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[11] - Solvent Matching: Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.[11]
Issue 2: Low Signal Intensity or Significant Ion Suppression

Possible Causes & Solutions

Cause Troubleshooting Steps
Co-elution with Phospholipids Phospholipids from the plasma matrix are a common cause of ion suppression in ESI-MS.[7] - Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.[7][12] Protein precipitation alone may not be sufficient. - Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the phospholipid-eluting region.[13]
Inefficient Ionization The analyte may not be ionizing efficiently under the current MS conditions. - Optimize MS Parameters: Adjust parameters such as spray voltage, gas flows, and temperature.[14] - Change Ionization Mode: While negative ion mode is common for bile acids, positive ion mode can be more efficient for acyl-CoAs.[10][15] Experiment with both to determine the optimal polarity.
Sample Dilution High concentrations of matrix components can be overwhelming the ion source. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8][13]
Issue 3: High Variability and Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Matrix Effects The composition of the plasma matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13][16][17] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to account for matrix effects.[8]
Sample Preparation Inconsistency Variability in the sample preparation process can lead to inconsistent recoveries and matrix effects. - Automate Sample Preparation: If possible, use automated systems to improve the consistency of liquid handling and extraction steps.[18] - Thorough Method Validation: Validate the sample preparation method for precision and accuracy.
Analyte Instability Acyl-CoA thioesters can be prone to degradation.[9] - Control Sample Handling Conditions: Keep samples on ice and process them quickly. Store extracts at low temperatures and analyze them as soon as possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to effectively remove interfering phospholipids and other matrix components.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[12]

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and add a suitable SIL-IS. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[12] Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 20% B to 95% B over 10 minutes.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be optimized for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its SIL-IS. The precursor ion will be the [M+H]+ or [M-H]- of the analyte, and the product ions will be characteristic fragments. For acyl-CoAs, a common neutral loss of 507 Da is often observed in positive mode.[19]

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Visualizations

Workflow for Overcoming Matrix Effects cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing & Evaluation cluster_Troubleshooting Troubleshooting Plasma Plasma Sample IS_Spike Spike with SIL-IS Plasma->IS_Spike Extraction Extraction (SPE or LLE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Matrix_Effect_Eval Matrix Effect Evaluation Quantification->Matrix_Effect_Eval Optimize_Prep Optimize Sample Prep Matrix_Effect_Eval->Optimize_Prep If significant matrix effect Optimize_LC Optimize Chromatography Matrix_Effect_Eval->Optimize_LC If co-elution is observed

Caption: A systematic workflow for mitigating matrix effects in plasma bioanalysis.

Decision Tree for Troubleshooting Ion Suppression cluster_SIL Decision Tree for Troubleshooting Ion Suppression cluster_SamplePrep Decision Tree for Troubleshooting Ion Suppression cluster_Chroma Decision Tree for Troubleshooting Ion Suppression Start Significant Ion Suppression Observed? SIL_Used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->SIL_Used Implement_SIL Implement SIL-IS SIL_Used->Implement_SIL No SamplePrep_Check Is Sample Prep Sufficiently Removing Interferences? SIL_Used->SamplePrep_Check Yes End Re-evaluate Matrix Effect Implement_SIL->End Improve_SamplePrep Improve Sample Prep (e.g., SPE, LLE) SamplePrep_Check->Improve_SamplePrep No Chroma_Check Is Analyte Co-eluting with Suppression Zone? SamplePrep_Check->Chroma_Check Yes Improve_SamplePrep->End Modify_Gradient Modify Chromatographic Gradient or Column Chroma_Check->Modify_Gradient Yes Chroma_Check->End No Modify_Gradient->End

Caption: A logical decision tree for addressing ion suppression issues.

References

Technical Support Center: Chromatographic Separation of Trihydroxy-5beta-cholestanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of trihydroxy-5beta-cholestanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the separation of these critical bile acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating trihydroxy-5beta-cholestanoyl-CoA isomers?

A1: The primary challenge lies in their structural similarity. These isomers often have the same mass and charge, making them difficult to distinguish using mass spectrometry alone.[1] Effective chromatographic separation is therefore crucial. The main difficulties include co-elution of isomers and achieving baseline resolution, which requires careful optimization of chromatographic conditions.

Q2: Which chromatographic techniques are most effective for this separation?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and effective technique for the analysis of bile acid intermediates like trihydroxy-5beta-cholestanoyl-CoA isomers.[2] It offers high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly when high-resolution separation is required, though it necessitates a derivatization step to increase the volatility of the analytes.[3]

Q3: What is a good starting point for developing an HPLC method?

A3: A solid starting point is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acidic additive (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[4] A shallow gradient elution is generally recommended to effectively resolve the various isomers.[4]

Q4: Why is derivatization necessary for GC-MS analysis of these isomers?

A4: Trihydroxy-5beta-cholestanoyl-CoA isomers, like other bile acids, have polar functional groups (hydroxyl and carboxyl groups) that make them non-volatile.[3][5] Derivatization, typically through methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups, is required to make them volatile enough for GC-MS analysis.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of trihydroxy-5beta-cholestanoyl-CoA isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Between Isomers Insufficient Stationary Phase Selectivity: Standard C18 columns may not provide adequate selectivity for closely related isomers.Change Column Chemistry: Consider using a phenyl-hexyl column for alternative selectivity or a high-strength silica (HSS) T3 column.[1][4] Experimenting with columns from different manufacturers can also be beneficial as bonding technologies vary.[4]
Suboptimal Mobile Phase Composition: The pH, organic modifier, and additives in the mobile phase significantly impact resolution.[1]Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the isomers, affecting their retention and separation. Vary Organic Modifier: Switching between or using a mixture of acetonitrile and methanol can alter selectivity.[4] Modify Additives: Adjust the concentration of additives like formic acid or ammonium acetate.[1][4]
Peak Tailing or Asymmetry Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.Use an End-Capped Column: Modern, well-end-capped columns minimize these interactions. Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine, or an acidic modifier to improve peak shape.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Low Signal Intensity / Poor Sensitivity Inefficient Ionization: The composition of the mobile phase can suppress ionization in the mass spectrometer source.Optimize Mobile Phase for MS: Both acidity and ammonium levels can impact electrospray ionization (ESI).[1] Minimize the concentration of additives where possible without compromising chromatography. Optimize MS Source Parameters: Adjust capillary voltage, source temperature, and gas flows to maximize the signal for your specific analytes.[4]
Irreproducible Retention Times Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs.Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially when running gradients.
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. Degas the solvents to prevent bubble formation.
Column Temperature Variations: Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 40-60 °C) for better reproducibility.[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Trihydroxy-5beta-cholestanoyl-CoA Isomer Separation

This protocol provides a general methodology for the separation of trihydroxy-5beta-cholestanoyl-CoA isomers using a reversed-phase HPLC-MS/MS system.

1. Sample Preparation:

  • Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, tissue homogenate).

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • The resulting supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge for a cleaner sample.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 15 minutes (adjust as needed for optimal separation)
Flow Rate 0.3 - 0.5 mL/min[4]
Column Temperature 40 - 60 °C[4]
Injection Volume 1 - 5 µL[4]

3. Mass Spectrometry Conditions (Negative Ion Mode ESI):

ParameterRecommended Setting
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flows Optimize for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Protocol 2: GC-MS Derivatization for Trihydroxy-5beta-cholestanoyl-CoA Isomers

This two-step derivatization protocol is for the analysis of the corresponding trihydroxy-5beta-cholestanoic acids after hydrolysis of the CoA esters.

1. Methylation of the Carboxyl Group:

  • Evaporate the dried sample extract containing the hydrolyzed bile acids.

  • Add a solution of diazomethane in ether and allow the reaction to proceed for several minutes at room temperature.

  • Gently evaporate the excess reagent under a stream of nitrogen.

2. Trimethylsilylation of Hydroxyl Groups:

  • To the methylated bile acids, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Incubate at 60-70°C for 30 minutes.[5]

  • The sample is now ready for GC-MS analysis.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Precipitation Protein Precipitation (Ice-cold Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Optional HPLC HPLC Separation (C18 Column, Gradient Elution) Supernatant->HPLC SPE->HPLC MS MS/MS Detection (Negative Ion Mode ESI) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-MS/MS analysis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Poor Isomer Resolution Cause1 Insufficient Stationary Phase Selectivity Problem:p->Cause1 Cause2 Suboptimal Mobile Phase Composition Problem:p->Cause2 Solution1a Change Column Chemistry (e.g., Phenyl-Hexyl, HSS T3) Cause1->Solution1a Solution1b Try Different Column Manufacturer Cause1->Solution1b Solution2a Adjust Mobile Phase pH Cause2->Solution2a Solution2b Vary Organic Modifier (ACN vs. MeOH) Cause2->Solution2b Solution2c Modify Additive Concentration Cause2->Solution2c

Caption: Troubleshooting logic for poor isomer resolution.

References

Addressing challenges in the quantification of trihydroxy-5beta-cholestanoyl-CoA in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) in complex biological matrices. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the quantification of THCA-CoA.

Q1: What are the main challenges in quantifying THCA-CoA in biological samples?

A1: The primary challenges in accurately quantifying THCA-CoA include:

  • Low Endogenous Concentrations: THCA-CoA is an intermediate in the bile acid synthesis pathway and is typically present at low physiological concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Complex biological matrices such as plasma, serum, and liver tissue contain numerous endogenous compounds that can interfere with the ionization of THCA-CoA in the mass spectrometer, leading to signal suppression or enhancement.

  • Isobaric Interference: Several other bile acid intermediates and related molecules may have the same nominal mass as THCA-CoA, necessitating high-resolution chromatography to ensure accurate quantification.

  • Analyte Stability: As an acyl-CoA ester, THCA-CoA can be susceptible to enzymatic and chemical degradation during sample collection, processing, and storage. Proper handling and rapid processing are crucial to prevent analyte loss.[1][2]

  • Lack of Commercial Standards: The availability of certified reference standards for THCA-CoA and its stable isotope-labeled internal standard can be limited, posing a challenge for absolute quantification and method validation.

Q2: I am observing high variability in my results. What are the potential causes and solutions?

A2: High variability in quantitative results can stem from several factors throughout the analytical workflow. The following table summarizes potential causes and recommended troubleshooting steps:

Potential Cause Troubleshooting Recommendations
Inconsistent Sample Collection & Handling Standardize collection protocols. Use appropriate anticoagulants (e.g., EDTA for plasma). Process samples promptly and store them immediately at -80°C.[2][3][4]
Analyte Degradation Minimize freeze-thaw cycles.[5] Work quickly on ice during sample preparation. Consider the addition of enzyme inhibitors if enzymatic degradation is suspected.
Inadequate Sample Cleanup Optimize the protein precipitation or solid-phase extraction (SPE) method to efficiently remove interfering substances like phospholipids.
Poor Chromatographic Resolution Ensure baseline separation of THCA-CoA from known isomers and isobaric interferences by optimizing the LC gradient, mobile phase composition, and column chemistry.
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[6][7][8][9] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.
Instrumental Variability Perform regular instrument calibration and maintenance. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run.

Q3: How can I minimize matrix effects in my assay?

A3: Minimizing matrix effects is critical for accurate quantification. Here are some effective strategies:

  • Efficient Sample Preparation: Employ a robust sample preparation method to remove as many interfering components as possible. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach for bile acid intermediates.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate THCA-CoA from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, and mobile phase modifiers.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[6][7][8][9] A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., charcoal-stripped plasma) to mimic the matrix effects observed in the unknown samples.

Q4: What are the recommended storage conditions for biological samples containing THCA-CoA?

A4: To ensure the stability of THCA-CoA, proper sample storage is essential.

  • Short-term storage (up to 24 hours): Samples should be kept at 4°C.

  • Long-term storage: For storage longer than 24 hours, samples should be stored at -80°C.[2][3][4][5]

  • Freeze-thaw cycles: It is crucial to minimize the number of freeze-thaw cycles, as this can lead to the degradation of acyl-CoA species.[5] Aliquot samples into single-use vials before freezing if multiple analyses are planned.

Experimental Protocols

Sample Preparation from Human Plasma/Serum

This protocol outlines a general procedure for the extraction of THCA-CoA from plasma or serum.

Materials:

  • Human plasma or serum samples

  • Stable isotope-labeled trihydroxy-5β-cholestanoyl-CoA (THCA-d4-CoA or similar) as an internal standard (IS)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • SPE cartridges (e.g., C18)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute THCA-CoA with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a starting point for developing an LC-MS/MS method for THCA-CoA quantification.

Liquid Chromatography (LC) Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute THCA-CoA, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters:

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M+H]+ ion of THCA-CoA. The exact m/z should be determined by direct infusion of a standard.
Product Ion (Q3) Based on the common fragmentation of acyl-CoAs, a neutral loss of 507 Da is expected.[10] Therefore, a primary product ion would be [M+H-507]+. Other specific product ions should be optimized by fragmentation of the precursor ion.
Collision Energy To be optimized for each MRM transition.

Note: The exact MRM transitions (precursor and product ions) and collision energies must be empirically determined and optimized using a pure standard of THCA-CoA and its corresponding internal standard.

Data Presentation

The following tables summarize typical validation parameters for a robust LC-MS/MS method for bile acid intermediate quantification. The values presented are illustrative and should be established for each specific assay.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
THCA-CoA0.5 - 500> 0.990.5

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

AnalyteQC LevelIntra-Assay Precision (%CV)Intra-Assay Accuracy (%RE)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
THCA-CoALow QC (1.5 ng/mL)< 15%± 15%< 15%± 15%
Mid QC (75 ng/mL)< 15%± 15%< 15%± 15%
High QC (400 ng/mL)< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
THCA-CoA85 - 115%85 - 115%

Visualizations

Bile Acid Synthesis Pathway (Classic Pathway)

The following diagram illustrates the classic ("neutral") pathway of bile acid synthesis, highlighting the position of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA).

BileAcidSynthesis Cholesterol Cholesterol Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 Cholestenone 7α-Hydroxy-4-cholesten-3-one Hydroxycholesterol->Cholestenone HSD3B7 Intermediates Series of Intermediates Cholestenone->Intermediates Multiple Steps (incl. CYP8B1) THCA 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) Intermediates->THCA THCA_CoA 3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) THCA->THCA_CoA BACS CholicAcid_CoA Choloyl-CoA THCA_CoA->CholicAcid_CoA Peroxisomal β-oxidation CholicAcid Cholic Acid CholicAcid_CoA->CholicAcid BAAT

Caption: Classic pathway of cholic acid synthesis from cholesterol.

General Experimental Workflow for THCA-CoA Quantification

This diagram outlines the key steps in a typical quantitative workflow for THCA-CoA analysis.

ExperimentalWorkflow SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) Spiking Spike with Internal Standard (e.g., THCA-d4-CoA) SampleCollection->Spiking Extraction Sample Extraction (Protein Precipitation / SPE) Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis DataProcessing Data Processing & Quantification (Peak Integration, Calibration Curve) Analysis->DataProcessing Result Final Concentration DataProcessing->Result TroubleshootingLogic HighVariability High Result Variability Observed CheckSampleHandling Review Sample Collection & Storage Procedures HighVariability->CheckSampleHandling CheckSamplePrep Evaluate Sample Preparation Method HighVariability->CheckSamplePrep CheckChromatography Assess Chromatographic Performance HighVariability->CheckChromatography CheckMS Verify Mass Spectrometer Performance HighVariability->CheckMS ConsistentHandling Ensure Consistent Handling CheckSampleHandling->ConsistentHandling OptimizePrep Optimize Extraction & Cleanup CheckSamplePrep->OptimizePrep ImproveSeparation Improve Chromatographic Resolution CheckChromatography->ImproveSeparation CalibrateMS Calibrate & Tune Instrument CheckMS->CalibrateMS

References

Purity assessment of synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA standards.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary recommended methods for assessing the purity of synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV allows for quantification of the main compound and detection of impurities that absorb at the selected wavelength. LC-MS/MS provides higher sensitivity and specificity, allowing for the confirmation of the molecular weight of the target compound and the identification of potential impurities.[3][4][5][6] For unambiguous structural confirmation and identification of isomers or structurally similar impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also recommended.[7][8][9]

Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:

  • Check for Contamination: Run a blank injection (mobile phase only) to ensure the peak is not coming from the solvent or the HPLC system itself.[10]

  • Assess Standard Stability: The CoA thioester bond can be susceptible to hydrolysis. The unexpected peak could be a degradation product, such as the free bile acid (3α,7α,12α-trihydroxy-5β-cholestanoic acid) or free Coenzyme A. Prepare fresh solutions from your standard and re-analyze.

  • Isomers: The synthesis process may result in stereoisomers (e.g., the (25R) isomer) which may be separated under certain chromatographic conditions.

  • Mobile Phase Issues: Ensure mobile phase components are miscible, properly degassed, and that buffers have not precipitated.[11][12]

Q3: My peak shape is poor (e.g., fronting, tailing, or broad). How can I improve it?

A3: Poor peak shape is often related to column or mobile phase issues.

  • Column Overload: Try injecting a smaller volume or a more dilute sample.[12]

  • Column Contamination/Void: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[11][13] A void at the column inlet can also cause peak distortion.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing peak shape. Ensure the pH is stable and appropriate for the column type.

  • Inappropriate Solvent for Dissolution: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Q4: My quantitative results are not reproducible. What are the likely causes?

A4: Poor reproducibility can stem from issues with the sample, the HPLC system, or the integration method.

  • System Leaks: Check for any loose fittings in the system, as this can cause fluctuations in flow rate and pressure.[10][11]

  • Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop.

  • Standard Instability: As CoA esters can degrade in solution, prepare fresh calibration standards for each run and analyze them promptly.

  • Integration Parameters: Review the peak integration parameters in your chromatography software to ensure they are being applied consistently across all chromatograms.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift.[12][13]

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Standard Receive Synthetic Standard Dissolve Dissolve in Appropriate Solvent (e.g., Mobile Phase / Buffer) Standard->Dissolve HPLC Quantitative Analysis (HPLC-UV) Dissolve->HPLC LCMS Identity & Impurity Profiling (LC-MS/MS) Dissolve->LCMS NMR Structural Confirmation (1H, 13C NMR) Dissolve->NMR PurityCalc Calculate Purity (% Area) HPLC->PurityCalc IDConfirm Confirm Molecular Weight & Identify Impurities LCMS->IDConfirm StructConfirm Confirm Chemical Structure & Stereochemistry NMR->StructConfirm Report Generate Certificate of Analysis PurityCalc->Report IDConfirm->Report StructConfirm->Report

Caption: Workflow for purity assessment of synthetic bile acid CoA standards.

Data Presentation

The following tables represent typical data obtained during the purity analysis of a high-quality synthetic standard.

Table 1: Exemplary HPLC-UV Purity Analysis

Peak ID Retention Time (min) Peak Area % Area Identity
1 4.8 15,234 0.35 Unknown Impurity
2 8.2 4,325,998 99.50 (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

| 3 | 9.5 | 6,512 | 0.15 | Related Impurity |

Table 2: Exemplary LC-MS/MS Identity Confirmation

Analyte Expected [M-H]⁻ (m/z) Observed [M-H]⁻ (m/z) MS/MS Fragments (m/z) Confirmation
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 1208.5 1208.5 766.2, 427.1, 409.1 Confirmed

| Impurity 1 | - | 449.3 | - | Tentative: 3α,7α,12α-trihydroxy-5β-cholestanoic acid |

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol describes a general method for determining the purity of the standard using reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (for the adenine moiety of Coenzyme A). A lower wavelength like 205 nm can also be used but may have higher baseline noise.[14][15]

  • Standard Preparation: Accurately weigh and dissolve the standard in the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standard. Integrate all peaks and calculate purity based on the relative peak area (% Area).

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol is for confirming the molecular weight and identifying impurities.[1][16][17]

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatography: Use the same column and mobile phase conditions as described in the HPLC-UV protocol, or a compatible method optimized for MS. Using volatile buffers like ammonium acetate or ammonium formate is crucial.

  • MS Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • MS Parameters (Typical):

    • Scan Mode: Full Scan (m/z 100-1500) to detect all ions.

    • Product Ion Scan: For structural confirmation, select the precursor ion (e.g., m/z 1208.5 for [M-H]⁻) and fragment it to observe characteristic product ions.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

  • Standard Preparation: Prepare a dilute solution of the standard (~10-50 µg/mL) in the mobile phase.

  • Analysis: Inject the sample and acquire data. Confirm the presence of the target compound by matching the observed mass-to-charge ratio (m/z) of the molecular ion in the full scan spectrum with the theoretical value. Analyze MS/MS spectra for characteristic fragments to further confirm identity.

Protocol 3: Structural Confirmation by NMR

NMR is used for the definitive structural elucidation and confirmation of stereochemistry.[7][9][18]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Experiments:

    • 1D NMR: Acquire standard proton (¹H) and carbon-13 (¹³C) spectra.

    • 2D NMR: For complete assignment and structural confirmation, perform experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D spectra. Compare the observed data with known values for bile acids and Coenzyme A derivatives to confirm the complete structure of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and rule out the presence of significant isomeric impurities.

References

Validation & Comparative

Unraveling the Metabolic Fates of (25S)- vs (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical stereochemical checkpoint governs the efficient breakdown of cholesterol into bile acids, with the metabolic pathway showing a strong preference for the (25S) stereoisomer of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) over its (25R) counterpart. This preference is dictated by the stereospecificity of the enzymes involved in peroxisomal β-oxidation, necessitating a crucial epimerization step for the metabolism of the initially formed (25R)-THCA-CoA.

The journey from cholesterol to the primary bile acid, cholic acid, involves a series of enzymatic modifications, culminating in the shortening of the cholesterol side chain via β-oxidation within the peroxisomes. The substrate for this process is THCA-CoA. However, the enzymatic machinery of β-oxidation is finely tuned to recognize a specific three-dimensional arrangement of the molecule, favoring the (25S) configuration. The (25R) isomer, which is the natural precursor, must first be converted to its (25S) epimer by the enzyme α-methylacyl-CoA racemase (AMACR) to enable efficient downstream processing.[1][2][3]

Enzymatic Processing: A Tale of Two Stereoisomers

The metabolic divergence between (25S)- and (25R)-THCA-CoA is most evident in the initial steps of peroxisomal β-oxidation. The first enzyme in this pathway, a peroxisomal acyl-CoA oxidase, exhibits a strong preference for the (25S)-stereoisomer. This enzymatic gatekeeping ensures that only the correctly configured substrate enters the subsequent rounds of β-oxidation.

The pivotal role in this metabolic crossroads is played by α-methylacyl-CoA racemase (AMACR). This enzyme catalyzes the interconversion between the (25R) and (25S) forms of THCA-CoA, effectively rectifying the stereochemistry of the (25R) isomer to allow its entry into the β-oxidation spiral.[1][2] The deficiency of AMACR leads to the accumulation of C27-bile acid intermediates, highlighting its essential role in bile acid synthesis.[1]

Quantitative Comparison of Enzyme Kinetics

The efficiency of AMACR in processing (25R)-THCA-CoA is critical for maintaining the flux of bile acid synthesis. Kinetic studies have provided insights into the enzyme's activity with substrates analogous to THCA-CoA.

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)
α-methylacyl-CoA racemase (AMACR)Trihydroxycoprostanoyl-CoA31.60.3

Table 1: Kinetic parameters of human α-methylacyl-CoA racemase for a substrate structurally similar to THCA-CoA.[1]

While direct comparative kinetic data for the subsequent β-oxidation enzymes with both (25S)- and (25R)-THCA-CoA is scarce, the accumulation of (25R)-isomers in AMACR deficiency strongly indicates a significantly lower affinity and/or turnover rate of the downstream enzymes for the (25R)-stereoisomer.

Metabolic Pathways Visualized

To illustrate the distinct metabolic routes of the (25S) and (25R) epimers, the following signaling pathway diagrams were generated using the Graphviz DOT language.

Metabolic_Pathway_25S_THCA_CoA 25S_THCA_CoA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase 25S_THCA_CoA->Acyl_CoA_Oxidase Preferred Substrate Beta_Oxidation Peroxisomal β-Oxidation Acyl_CoA_Oxidase->Beta_Oxidation Cholic_Acid Cholic Acid Beta_Oxidation->Cholic_Acid

Metabolic pathway of (25S)-THCA-CoA.

Metabolic_Pathway_25R_THCA_CoA 25R_THCA_CoA (25R)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) 25R_THCA_CoA->AMACR Epimerization Acyl_CoA_Oxidase Acyl-CoA Oxidase 25R_THCA_CoA->Acyl_CoA_Oxidase Poor Substrate 25S_THCA_CoA (25S)-3α,7α,12α-trihydroxy- 5β-cholestanoyl-CoA AMACR->25S_THCA_CoA 25S_THCA_CoA->Acyl_CoA_Oxidase Beta_Oxidation Peroxisomal β-Oxidation Acyl_CoA_Oxidase->Beta_Oxidation Cholic_Acid Cholic Acid Beta_Oxidation->Cholic_Acid

Metabolic pathway of (25R)-THCA-CoA.

Experimental Protocols

A detailed understanding of the metabolism of these stereoisomers relies on robust experimental methodologies. The following sections outline key experimental protocols.

In Vitro Assay for Peroxisomal β-Oxidation of THCA-CoA Stereoisomers

This assay allows for the direct comparison of the metabolic rates of (25S)- and (25R)-THCA-CoA in isolated peroxisomes.

1. Isolation of Peroxisomes:

  • Liver tissue is homogenized in an ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

  • The homogenate is subjected to differential centrifugation to obtain a light mitochondrial fraction enriched in peroxisomes.[4]

  • Further purification of peroxisomes can be achieved using a density gradient centrifugation (e.g., Nycodenz or sucrose gradient).[4][5]

2. β-Oxidation Reaction:

  • The incubation mixture contains isolated peroxisomes, a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4), and cofactors including ATP, CoA, NAD+, and MgCl2.

  • The reaction is initiated by the addition of either (25S)- or (25R)-THCA-CoA.

  • The reaction is incubated at 37°C with shaking.

  • Aliquots are taken at various time points and the reaction is stopped by the addition of a strong acid (e.g., perchloric acid).

3. Product Analysis:

  • The reaction products, including chain-shortened acyl-CoAs and cholic acid, are extracted from the reaction mixture.

  • Quantification of the substrate and products is performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

HPLC-MS/MS Method for Separation and Quantification of THCA-CoA Stereoisomers and Metabolites

This method enables the separation and sensitive quantification of the (25S) and (25R) isomers of THCA-CoA and their downstream metabolites.

1. Sample Preparation:

  • Biological samples (e.g., reaction mixtures from in vitro assays, cell lysates, or tissue homogenates) are subjected to protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).

  • The supernatant is collected, dried under nitrogen, and reconstituted in the initial mobile phase.

2. Chromatographic Separation:

  • A chiral stationary phase column is essential for the separation of the (25S) and (25R) stereoisomers.

  • A gradient elution is typically employed using a binary solvent system, for example:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ammonium salt).

    • Mobile Phase B: Acetonitrile or methanol with a similar modifier.

  • The flow rate and column temperature are optimized to achieve baseline separation of the isomers.

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

  • Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the parent and product ions of each analyte.

  • Stable isotope-labeled internal standards for each analyte are used for accurate quantification.

The following diagram illustrates the general workflow for the comparative analysis of (25S)- and (25R)-THCA-CoA metabolism.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay In Vitro β-Oxidation Assay cluster_Analysis Analysis Isolate_Peroxisomes Isolate Peroxisomes from Liver Tissue Incubate_25S Incubate Peroxisomes with (25S)-THCA-CoA Isolate_Peroxisomes->Incubate_25S Incubate_25R Incubate Peroxisomes with (25R)-THCA-CoA Isolate_Peroxisomes->Incubate_25R Synthesize_Substrates Synthesize (25S)- and (25R)- THCA-CoA Synthesize_Substrates->Incubate_25S Synthesize_Substrates->Incubate_25R LC_MS_MS LC-MS/MS Analysis of Substrates and Products Incubate_25S->LC_MS_MS Incubate_25R->LC_MS_MS Data_Analysis Quantify Metabolites and Compare Reaction Rates LC_MS_MS->Data_Analysis

Experimental workflow for comparative analysis.

Conclusion

The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a clear example of stereospecificity in a crucial biological pathway. The preference for the (25S) isomer by the peroxisomal β-oxidation machinery necessitates the action of α-methylacyl-CoA racemase to process the naturally occurring (25R) precursor. This comparative analysis, supported by kinetic data and detailed experimental protocols, provides a framework for researchers, scientists, and drug development professionals to further investigate the intricacies of bile acid synthesis and the pathological consequences of its dysregulation. The provided visualizations of the metabolic pathways and experimental workflows offer a clear and concise overview of the key processes involved.

References

Validating (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a Biomarker for Cholestatic Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholestatic liver diseases, a group of conditions characterized by impaired bile flow, present a significant diagnostic and therapeutic challenge. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and monitoring treatment efficacy. This guide provides an objective comparison of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a key intermediate in bile acid synthesis, with established and emerging biomarkers for cholestatic liver diseases.

Introduction to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a C27-bile acid intermediate formed during the synthesis of cholic acid from cholesterol.[1] Its accumulation, along with its precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), can indicate a disruption in the bile acid synthesis pathway, a hallmark of certain cholestatic conditions.[2] While direct clinical validation data for THCA-CoA is emerging, its position in the metabolic pathway suggests its potential as a valuable biomarker.

Comparative Analysis of Biomarkers

The landscape of biomarkers for cholestatic liver disease is evolving. This section compares the performance of THCA-CoA's precursor (THCA), a closely related bile acid synthesis intermediate (7α-hydroxy-4-cholesten-3-one or C4), and traditional liver function tests.

Table 1: Quantitative Comparison of Biomarker Performance in Cholestatic Liver Disease

BiomarkerDisease AssociationSensitivitySpecificityArea Under the Receiver Operating Characteristic Curve (AUROC)Key Findings & Citations
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) Inborn errors of bile acid synthesis, general cholestasisData not widely availableData not widely availableData not widely availableElevated levels are indicative of metabolic defects in cholic acid synthesis, leading to cholestasis.[2]
7α-hydroxy-4-cholesten-3-one (C4) Primary Sclerosing Cholangitis (PSC)Prognostic, not diagnosticPrognostic, not diagnosticPrognostic value demonstratedLow C4 levels are associated with a more rapid progression to severe disease in PSC patients.[3] Serum levels reflect bile acid synthesis.[4]
Alkaline Phosphatase (ALP) General Cholestasis, Choledocholithiasis68%67%0.86 (in combination with GGT)A standard marker for obstructive jaundice, though not specific to the liver.[2][5]
Gamma-Glutamyl Transferase (GGT) General Cholestasis, Choledocholithiasis89%82%0.86 (in combination with ALP)More responsive to biliary obstruction than ALP and more specific for hepatobiliary disease.[5]

Note: Direct comparative data for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is limited in publicly available literature. The data for THCA is primarily from case studies of rare metabolic disorders. The performance of ALP and GGT can vary depending on the specific cholestatic condition and the study population.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the methods used to measure these biomarkers is essential for their proper evaluation.

Bile Acid Synthesis Pathway

The following diagram illustrates the classical "neutral" pathway of bile acid synthesis, highlighting the position of THCA-CoA and C4. Defects in enzymes downstream of these intermediates can lead to their accumulation in cholestatic conditions.

Bile Acid Synthesis Pathway Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 C4 7α-hydroxy-4-cholesten-3-one (C4) Seven_alpha_hydroxycholesterol->C4 HSD3B7 THCA 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) C4->THCA THCA_CoA (25S)-3α,7α,12α-trihydroxy-5β- cholestanoyl-CoA THCA->THCA_CoA Cholic_Acid Cholic Acid THCA_CoA->Cholic_Acid Peroxisomal β-oxidation

Bile Acid Synthesis Pathway Diagram
Experimental Workflow for Bile Acid Analysis

The gold standard for quantifying bile acids and their intermediates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum_Plasma Serum/Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Serum_Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation of Analytes) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (Detection - MRM) MS_Ionization->MS_Detection Quantification Quantification (Comparison to Internal Standards) MS_Detection->Quantification Result_Interpretation Result Interpretation Quantification->Result_Interpretation

LC-MS/MS Workflow for Bile Acid Analysis

Detailed Experimental Protocols

Accurate and reproducible measurement of bile acid intermediates is critical for their validation as biomarkers. The following provides a representative protocol for the analysis of bile acids in serum using LC-MS/MS.

Protocol: Quantification of Bile Acids in Human Serum by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of serum, add an internal standard solution containing deuterated analogues of the bile acids of interest.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-product ion transitions for each bile acid and internal standard should be optimized.

3. Data Analysis:

  • Peak areas for each analyte and its corresponding internal standard are integrated.

  • A calibration curve is generated using known concentrations of bile acid standards.

  • The concentration of each bile acid in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.

Conclusion and Future Directions

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursor THCA hold theoretical promise as specific biomarkers for cholestatic liver diseases arising from defects in the cholic acid synthesis pathway. However, extensive clinical validation studies are required to establish their diagnostic and prognostic utility across a broader spectrum of cholestatic conditions.

In contrast, traditional biomarkers like ALP and GGT, while lacking specificity, remain cornerstones of initial cholestasis assessment. Emerging biomarkers such as C4 are showing promise for prognosticating specific diseases like PSC.[3]

Future research should focus on:

  • Conducting large-scale, prospective studies to directly compare the performance of THCA-CoA with established and other emerging biomarkers in well-characterized patient cohorts with various cholestatic liver diseases.

  • Establishing standardized analytical methods and reference ranges for THCA-CoA in healthy and diseased populations.

  • Investigating the correlation of THCA-CoA levels with disease severity, treatment response, and long-term outcomes.

By pursuing these research avenues, the scientific community can fully elucidate the potential of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a valuable tool in the management of cholestatic liver diseases.

References

Cross-Species Compass: Navigating the Metabolic Maze of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a key intermediate in the synthesis of cholic acid, exhibits significant variations across different species. Understanding these differences is paramount for researchers in drug development and toxicology, as animal models are routinely used to predict human responses to xenobiotics that may interfere with bile acid homeostasis. This guide provides a comprehensive comparison of THCA-CoA metabolism in humans, primates, and rodents, supported by available experimental data and detailed methodologies.

Executive Summary

The conversion of cholesterol to primary bile acids is a complex, multi-step process primarily occurring in the liver. A crucial phase in the synthesis of cholic acid involves the peroxisomal β-oxidation of the C27 intermediate, THCA-CoA, to the C24 bile acid, choloyl-CoA. This pathway is orchestrated by a series of enzymes, and their activity and expression levels can differ substantially between species, leading to variations in bile acid composition and potential species-specific responses to drugs targeting these pathways. This guide will delve into the enzymatic machinery responsible for THCA-CoA metabolism, present available quantitative data for cross-species comparison, and provide detailed experimental protocols for studying this vital metabolic route.

Peroxisomal β-Oxidation of THCA-CoA: A Comparative Overview

The peroxisomal β-oxidation of THCA-CoA involves three key enzymatic steps:

  • Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first, rate-limiting step, the desaturation of THCA-CoA. In humans, ACOX2 is the primary oxidase involved in bile acid biosynthesis.[1] Rats also possess ACOX2, and studies have shown its expression is predominantly in the liver and kidney.[2]

  • D-Bifunctional Protein (HSD17B4): This multifunctional enzyme exhibits both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.[3][4] HSD17B4 is essential for the breakdown of both very-long-chain fatty acids and bile acid intermediates.[5]

  • Peroxisomal Thiolase (ACAA1 or SCPx): The final step is the thiolytic cleavage of 3-ketoacyl-CoA, which is catalyzed by peroxisomal thiolases. While ACAA1 is involved in the beta-oxidation of straight-chain fatty acids, sterol carrier protein X (SCPx) possesses thiolase activity and is believed to be important for branched-chain fatty acids and bile acid intermediates.[6][7][8]

Significant species differences in the overall bile acid pool have been well-documented. For instance, amidation of bile acids is primarily with taurine in humans, chimpanzees, dogs, hamsters, rats, and mice, whereas in minipigs and rabbits, glycine conjugation is predominant. Furthermore, hydroxylation patterns of bile acids show that C6-β hydroxylation is a major pathway in rats and mice, but a minor one in humans and chimpanzees.

Quantitative Data on Enzyme Activity

Directly comparative kinetic data for the enzymes involved in THCA-CoA metabolism across species is limited. However, available data from studies on individual species provide valuable insights.

Table 1: Enzyme Kinetic and Activity Data for THCA-CoA Metabolism

EnzymeSpeciesSubstrateKmVmax / Specific ActivitySource
HSD17B4 HumanD-3-hydroxy-octanoyl-CoA10 µM-[9]
HumanNAD+13 µM-[9]
Human3-ketooctanoyl-CoA2.7 µM-[9]
ACAA1 Rat (Liver Cytosol)Acetoacetyl-CoA-Thiolysis rate 18.2 times synthesis rate[10]
Rat (Liver Cytosol)CoA (inhibitor)Ki = 67 µM-[10]

Note: The substrates listed for HSD17B4 and ACAA1 are not the specific C27 bile acid intermediates but provide an indication of the enzyme's general kinetic properties. Further research is needed to establish the kinetic parameters for the precise substrates in the THCA-CoA metabolic pathway across different species.

Experimental Protocols

Studying the cross-species differences in THCA-CoA metabolism requires robust experimental protocols. Below are methodologies for key experiments.

Isolation of Liver Peroxisomes

This protocol is adapted from established methods for isolating peroxisomes from animal liver tissue.

Materials:

  • Fresh or frozen liver tissue (e.g., from rat, mouse, or human donor)

  • Peroxisome Isolation Buffer (e.g., containing sucrose, MOPS, EDTA, and protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Density gradient medium (e.g., OptiPrep™ or Percoll®)

Procedure:

  • Mince the liver tissue in ice-cold isolation buffer.

  • Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet and layer it on top of a density gradient.

  • Perform ultracentrifugation to separate the organelles based on their density.

  • Carefully collect the peroxisomal fraction.

  • Assess the purity of the isolated peroxisomes using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

In Vitro Reconstitution of Peroxisomal β-Oxidation of THCA-CoA

This assay allows for the detailed study of the enzymatic cascade in a controlled environment.

Materials:

  • Purified recombinant enzymes: ACOX2, HSD17B4, and ACAA1/SCPx from the species of interest.

  • THCA-CoA (substrate)

  • Reaction buffer (containing appropriate pH, cofactors like FAD, NAD+, and Coenzyme A)

  • LC-MS/MS system for product analysis

Procedure:

  • Combine the purified enzymes in a reaction tube with the reaction buffer.

  • Initiate the reaction by adding THCA-CoA.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify the products (e.g., choloyl-CoA and acetyl-CoA).[11]

Quantification of THCA-CoA and its Metabolites by UPLC-MS/MS

This method provides high sensitivity and specificity for the analysis of bile acid intermediates.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

  • Extract bile acids from liver homogenates, isolated peroxisomes, or reaction mixtures using a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet proteins and other debris.

  • Dry the supernatant and reconstitute in the mobile phase.

UPLC-MS/MS Analysis:

  • Inject the sample onto a C18 reverse-phase column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier (e.g., formic acid or ammonium acetate).

  • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for THCA-CoA and its metabolites.

  • Quantify the analytes using a standard curve generated with authentic standards.

Signaling Pathways and Logical Relationships

The metabolism of THCA-CoA is a linear pathway within the broader context of bile acid synthesis. The following diagrams illustrate the core enzymatic steps and a typical experimental workflow.

THCA_CoA_Metabolism cluster_enzymes Enzymes THCA_CoA 3α,7α,12α-trihydroxy-5β- cholestanoyl-CoA (THCA-CoA) Enoyl_CoA Δ2-enoyl-THCA-CoA THCA_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-hydroxy-THCA-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-keto-THCA-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Choloyl_CoA Choloyl-CoA Ketoacyl_CoA->Choloyl_CoA + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACOX2 ACOX2 HSD17B4_hydratase HSD17B4 (Hydratase) HSD17B4_dehydrogenase HSD17B4 (Dehydrogenase) Thiolase ACAA1 / SCPx (Thiolase)

Caption: Peroxisomal β-oxidation of THCA-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay / Metabolite Analysis cluster_data Data Analysis Tissue Liver Tissue (Human, Primate, Rodent) Homogenization Homogenization Tissue->Homogenization Fractionation Subcellular Fractionation Homogenization->Fractionation Peroxisomes Isolated Peroxisomes Fractionation->Peroxisomes Incubation Incubation with THCA-CoA and Cofactors Peroxisomes->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Metabolites Analysis->Quantification Kinetics Enzyme Kinetics (Km, Vmax) Quantification->Kinetics Comparison Cross-Species Comparison Kinetics->Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a critical juncture in bile acid synthesis, and the enzymes governing this pathway exhibit species-specific characteristics. While a complete, directly comparative dataset on enzyme kinetics remains to be established, this guide provides a framework for understanding the key players and methodologies for further investigation. For researchers in drug development, a thorough appreciation of these cross-species differences is essential for the accurate interpretation of preclinical data and the successful translation of findings to human clinical trials. Future research should focus on generating robust, comparative kinetic data for the key enzymes in relevant preclinical models and human tissues to refine our understanding of this vital metabolic pathway.

References

Comparison of analytical methods for the detection of trihydroxy-5beta-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of trihydroxy-5β-cholestanoyl-CoA, a critical intermediate in bile acid biosynthesis, is paramount for understanding liver function, lipid metabolism, and the pathology of various metabolic diseases. This guide provides a comprehensive comparison of the two primary analytical methods used for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics, experimental protocols, and underlying principles of each technique to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance metrics. The following table summarizes the key quantitative parameters for the detection of trihydroxy-5β-cholestanoyl-CoA and related bile acid derivatives by LC-MS/MS and GC-MS. It is important to note that while data for LC-MS/MS analysis of closely related bile acid CoA esters is available, specific quantitative performance data for the GC-MS analysis of trihydroxy-5β-cholestanoyl-CoA is limited. The GC-MS data presented here is based on the analysis of derivatized bile acids, which may not fully reflect the performance for the CoA ester.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Approximately 0.1 µmol/L for related bile acid CoA esters[1]10-50 pg on-column for derivatized bile acids[2]
Limit of Quantification (LOQ) Typically in the low nanomolar range for acyl-CoAs[3]Not explicitly available for trihydroxy-5β-cholestanoyl-CoA
Linearity R² > 0.99 over a concentration range of 0.1-4 µmol/L for related bile acid CoA esters[1]R² ≥ 0.995 over a dynamic range of 100-fold or more for derivatized bile acids[4]
Sample Preparation Simpler, often involving protein precipitation and solid-phase extraction.[5]More complex, requiring hydrolysis of the CoA ester and chemical derivatization to increase volatility.[5][6]
Specificity High, due to the combination of chromatographic separation and specific mass transitions (MRM).[2]High, especially with high-resolution capillary columns, but potential for interference from derivatization byproducts.[4]
Throughput Relatively high, with run times typically under 20 minutes.[5]Lower, due to the lengthy derivatization step.[5]
Analysis of Intact Molecule Yes, allows for the direct analysis of the CoA ester.No, requires cleavage of the CoA moiety and derivatization of the resulting bile acid.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of trihydroxy-5β-cholestanoyl-CoA by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct quantification of the intact trihydroxy-5β-cholestanoyl-CoA molecule.

1. Sample Preparation (from biological matrix, e.g., liver tissue):

  • Homogenization: Homogenize tissue samples in a cold phosphate buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the bile acid CoA esters with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

    • Column Temperature: Set the column oven to a controlled temperature (e.g., 40 °C).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for trihydroxy-5β-cholestanoyl-CoA and an appropriate internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the indirect analysis of trihydroxy-5β-cholestanoyl-CoA by converting it to a volatile derivative.

1. Sample Preparation and Derivatization:

  • Hydrolysis: Cleave the CoA ester bond through alkaline hydrolysis to yield the free bile acid, 3α,7α,12α-trihydroxy-5β-cholestanoic acid.

  • Extraction: Extract the free bile acid from the reaction mixture using an organic solvent.

  • Derivatization: Convert the non-volatile bile acid into a volatile derivative. A common two-step process includes:

    • Esterification: Methylate the carboxyl group using a reagent like diazomethane or BF₃-methanol.

    • Silylation: Silylate the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7][8]

  • Solvent Evaporation and Reconstitution: Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., hexane) for GC injection.

2. GC-MS Analysis:

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Oven Temperature Program: Employ a temperature gradient to separate the derivatized bile acids.

  • Mass Spectrometry Detection:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Mandatory Visualization

Bile Acid Biosynthesis Pathway

The following diagram illustrates the classical (neutral) pathway of bile acid biosynthesis, highlighting the position of trihydroxy-5β-cholestanoyl-CoA as a key intermediate. This pathway is initiated in the liver and involves a series of enzymatic modifications to cholesterol.

BileAcidBiosynthesis cluster_peroxisome Peroxisome Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 Cholestenone 7α-hydroxy-4-cholesten-3-one Hydroxycholesterol->Cholestenone HSD3B7 Dihydroxycholestane 5β-cholestane-3α,7α-diol Cholestenone->Dihydroxycholestane AKR1D1 Trihydroxycholestane 5β-cholestane-3α,7α,12α-triol Cholestenone->Trihydroxycholestane CYP8B1 Chenodeoxycholic_Acid Chenodeoxycholic Acid Dihydroxycholestane->Chenodeoxycholic_Acid Multiple Steps THCA 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) Trihydroxycholestane->THCA Multiple Steps THCA_CoA Trihydroxy-5β-cholestanoyl-CoA THCA->THCA_CoA BACS/VLC-SCD Choloyl_CoA Choloyl-CoA THCA_CoA->Choloyl_CoA Peroxisomal β-oxidation Cholic_Acid Cholic Acid Choloyl_CoA->Cholic_Acid BAAT CDCA_CoA Chenodeoxycholoyl-CoA

Caption: The classical pathway of primary bile acid synthesis.

Experimental Workflow: LC-MS/MS vs. GC-MS

This diagram illustrates the contrasting workflows for the analysis of trihydroxy-5β-cholestanoyl-CoA using LC-MS/MS and GC-MS, emphasizing the additional derivatization steps required for the latter.

WorkflowComparison cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow LC_Sample Biological Sample LC_Extraction Extraction & Protein Precipitation LC_Sample->LC_Extraction LC_SPE Solid-Phase Extraction LC_Extraction->LC_SPE LC_Analysis LC-MS/MS Analysis (Direct Detection) LC_SPE->LC_Analysis GC_Sample Biological Sample GC_Hydrolysis Hydrolysis (cleavage of CoA) GC_Sample->GC_Hydrolysis GC_Extraction Extraction GC_Hydrolysis->GC_Extraction GC_Derivatization Derivatization (Esterification & Silylation) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis (Indirect Detection) GC_Derivatization->GC_Analysis

Caption: Comparison of analytical workflows for LC-MS/MS and GC-MS.

References

A Comparative Analysis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Precursor Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the levels of key bile acid intermediates, specifically the precursors to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, in healthy individuals versus patients with peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD). The accumulation of C27 bile acid intermediates is a hallmark of these disorders due to defects in the peroxisomal β-oxidation pathway.[1] This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant biological pathways to support research and drug development efforts in this area.

Quantitative Data Summary

The following table summarizes the serum concentrations of total C27 bile acids, which include the precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), in healthy individuals and patients with peroxisomal disorders. Data is extracted from a study by Zhang et al. (2024).[2]

Patient CohortTotal C27 Bile Acids (μmol/L, Mean ± SEM)Diastereomer Ratio ((25S)/(25R))
Healthy Adult Controls (n=20) 0.007 ± 0.004~0.3
Peroxisomal Disorder Patients (n=49) 14.06 ± 2.59~0.3
Non-cholestatic Patients 0.015 ± 0.011Not Reported
Moderately Cholestatic Patients 0.129 ± 0.034Not Reported
Severely Cholestatic Patients 0.986 ± 0.249Not Reported

SEM: Standard Error of the Mean

As the data indicates, patients with confirmed peroxisomal disorders exhibit a dramatic elevation of total C27 bile acids in their serum, with concentrations over 10-fold higher than in healthy controls.[2] This accumulation is a direct consequence of the impaired peroxisomal β-oxidation necessary for the shortening of the C27 side chain to form mature C24 bile acids.[3]

Signaling Pathway

The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol involves a series of enzymatic reactions occurring in the liver. The final steps of this process, specifically the β-oxidation of the C27 cholestanoic acid side chain, take place in the peroxisomes.[4] A defect in peroxisomal function, as seen in Zellweger spectrum disorders, disrupts this pathway, leading to the accumulation of C27 bile acid intermediates like 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and its CoA ester.

Bile Acid Synthesis Pathway cluster_liver Hepatocyte cluster_peroxisome Peroxisome Cholesterol Cholesterol 7α-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7α-hydroxycholesterol CYP7A1 (Rate-limiting step) C27 Bile Acid Intermediates C27 Bile Acid Intermediates 7α-hydroxycholesterol->C27 Bile Acid Intermediates Multiple Enzymatic Steps (25S)-THCA-CoA (25S)-THCA-CoA C27 Bile Acid Intermediates->(25S)-THCA-CoA Acyl-CoA Synthetase Accumulation in Disease Accumulates in Peroxisomal Disorders C27 Bile Acid Intermediates->Accumulation in Disease Peroxisomal β-oxidation Peroxisomal β-oxidation (25S)-THCA-CoA->Peroxisomal β-oxidation C24 Bile Acids C24 Bile Acids Cholic Acid (C24) Cholic Acid (C24) Peroxisomal β-oxidation->Cholic Acid (C24)

Caption: Simplified Bile Acid Synthesis Pathway.

Experimental Workflow

The quantification of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and its diastereoisomers in serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the analysis of bile acid profiles.

Experimental Workflow Start Start Sample_Collection Serum Sample Collection Start->Sample_Collection Internal_Standard Addition of Stable Isotope-Labeled Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Acquisition and Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: LC-MS/MS Experimental Workflow.

Experimental Protocols

The following is a generalized protocol for the quantification of THCA in human serum using LC-MS/MS, based on methodologies described in the literature.[5][6][7]

1. Sample Preparation

  • Aliquoting and Internal Standard Spiking: To 100 µL of serum, calibrator, or quality control sample, add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]-THCA). This is crucial for accurate quantification.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

2. Liquid Chromatography (LC)

  • Column: A C18 reverse-phase column is typically used for the separation of bile acids.

  • Mobile Phase: A gradient elution is employed using two mobile phases.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium formate.

    • Mobile Phase B: An organic solvent mixture, such as acetonitrile/methanol (50:50, v/v), also containing an additive.

  • Gradient: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic bile acids.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids.

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

    • MRM Transitions for THCA: The specific m/z transitions will depend on the instrument and experimental conditions but are selected to be unique to the molecule.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the standard.

This comprehensive guide provides a foundation for understanding the alterations in (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA precursor levels in peroxisomal disorders. The provided data, pathways, and protocols are intended to aid researchers in their ongoing efforts to develop diagnostics and therapeutics for these debilitating diseases.

References

Unraveling the Correlation: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in the Landscape of Bile Acid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a critical intermediate in the biosynthesis of cholic acid, one of the two primary bile acids in humans. Its position in the metabolic pathway makes its concentration and correlation with other bile acids a key indicator of the health and proper functioning of bile acid synthesis. This guide provides a comparative analysis of the correlation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, often analyzed by its precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), with other bile acid profiles, particularly in the context of inborn errors of metabolism such as Zellweger spectrum disorders (ZSD) and cerebrotendinous xanthomatosis (CTX).

Quantitative Comparison of Bile Acid Profiles

The correlation between (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (and its precursor THCA) and other bile acids is most pronounced in diseases affecting peroxisomal β-oxidation. In these conditions, the conversion of C27 bile acid intermediates to C24 primary bile acids is impaired, leading to an accumulation of the former and a deficiency of the latter.

Below is a summary of typical serum bile acid concentrations in healthy individuals and patients with relevant metabolic disorders. Due to the rapid conversion of the CoA-ester to its corresponding acid, quantitative data for THCA is presented as a proxy.

Bile Acid SpeciesHealthy Controls (µmol/L)Zellweger Spectrum Disorders (µmol/L)Cerebrotendinous Xanthomatosis (µmol/L)Cholestatic Liver Disease (µmol/L)
C27 Bile Acids (as total C27) 0.007 ± 0.004[1]14.06 ± 2.59[1]Markedly Elevated[2]0.129 ± 0.034 (moderate) to 0.986 ± 0.249 (severe)[1]
Primary C24 Bile Acids
Cholic Acid (CA)NormalMarkedly Reduced[3]ReducedElevated
Chenodeoxycholic Acid (CDCA)NormalMarkedly Reduced[3]ReducedElevated
Secondary C24 Bile Acids
Deoxycholic Acid (DCA)NormalReducedReducedVariable
Lithocholic Acid (LCA)NormalReducedReducedVariable

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical approach for studying these bile acids, the following diagrams are provided.

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol C7H Cholesterol 7α-hydroxylase (CYP7A1) Cholesterol->C7H _7a_HC 7α-hydroxycholesterol C7H->_7a_HC HSD3B7 3β-hydroxy-Δ5-C27-steroid oxidoreductase _7a_HC->HSD3B7 _7a_H_4_C_3_one 7α-hydroxy-4-cholesten-3-one HSD3B7->_7a_H_4_C_3_one AKR1D1 Δ4-3-oxosteroid 5β-reductase _7a_H_4_C_3_one->AKR1D1 AKR1C4 3α-hydroxysteroid dehydrogenase AKR1D1->AKR1C4 CYP27A1 Sterol 27-hydroxylase AKR1C4->CYP27A1 Multiple Steps THCA 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) CYP27A1->THCA Defect_CTX Defect in Cerebrotendinous Xanthomatosis CYP27A1->Defect_CTX ACSB Acyl-CoA Synthetase THCA->ACSB THCA_CoA (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ACSB->THCA_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation (e.g., ACOX2, DBP) THCA_CoA->Peroxisomal_Beta_Oxidation Cholic_Acid Cholic Acid Peroxisomal_Beta_Oxidation->Cholic_Acid Defect_ZSD Defect in Zellweger Spectrum Disorders Peroxisomal_Beta_Oxidation->Defect_ZSD

Caption: Bile acid synthesis pathway highlighting the position of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Serum, Plasma, Urine) Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Chromatogram_Integration Chromatogram Integration LC_MS_MS->Chromatogram_Integration Quantification Quantification using Calibration Curves Chromatogram_Integration->Quantification Data_Analysis Statistical Analysis and Profile Comparison Quantification->Data_Analysis

Caption: A typical experimental workflow for the analysis of bile acid profiles.

Experimental Protocols

The quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and other bile acids is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices in the field.

Sample Preparation (Serum/Plasma)
  • Aliquoting: Transfer 50-100 µL of serum or plasma to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a solution of deuterated internal standards for the bile acids of interest. This is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

  • Protein Precipitation: Add a 3-4 fold excess of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of bile acids.

    • Mobile Phase: A gradient elution is commonly employed using two mobile phases:

      • Mobile Phase A: Water with a modifier like formic acid or ammonium acetate to improve ionization.

      • Mobile Phase B: An organic solvent such as acetonitrile or methanol, also with a modifier.

    • Gradient: The gradient starts with a high percentage of aqueous mobile phase and gradually increases the organic phase percentage to elute the more hydrophobic bile acids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

    • Column Temperature: The column is often heated (e.g., 40-50°C) to improve peak shape and separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for bile acid analysis as they readily form [M-H]⁻ ions.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each bile acid in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This provides high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each bile acid and its corresponding internal standard.

Data Analysis
  • Chromatogram Integration: The peak areas for each bile acid and its corresponding internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

  • Quantification: The concentration of each bile acid in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

  • Data Reporting: The final concentrations are reported in units such as µmol/L or ng/mL.

This comprehensive approach allows for the sensitive and specific quantification of a wide range of bile acids, including the C27 intermediates, providing valuable insights into the pathophysiology of various liver and metabolic diseases. The distinct correlation patterns of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursor with other bile acids serve as crucial biomarkers for diagnosis and monitoring of therapeutic interventions.

References

Inter-Laboratory Validation of a Quantification Method for Trihydroxy-5β-cholestanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of a quantification method for trihydroxy-5β-cholestanoyl-CoA, a key intermediate in bile acid synthesis. The objective is to present a comparative analysis of analytical methods, supported by experimental data, to ensure reproducibility and reliability across different research and clinical settings. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity in quantifying acyl-CoA species.[1]

Comparative Analysis of Analytical Methods

The quantification of acyl-CoAs can be approached through various techniques, each with distinct advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest selectivity and sensitivity for the comprehensive profiling of a wide range of acyl-CoA species in complex biological matrices.[1][2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS, suitable for quantifying more abundant acyl-CoA species.[1]

  • Enzymatic and Fluorometric Assays: These high-throughput methods are ideal for the rapid screening of total or specific acyl-CoAs and are well-suited for laboratories without specialized chromatography equipment.[1]

For the purpose of this guide, we will focus on the inter-laboratory validation of an LC-MS/MS method due to its superior performance characteristics for this class of molecules.

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes hypothetical performance data from three independent laboratories participating in a validation study for the quantification of trihydroxy-5β-cholestanoyl-CoA using a standardized LC-MS/MS protocol.

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9950.999> 0.99
Lower Limit of Quantification (LLOQ) 5.0 ng/mL5.5 ng/mL4.8 ng/mLSignal-to-Noise > 10
Intra-day Precision (%RSD) < 4.5%< 5.0%< 4.0%< 15%
Inter-day Precision (%RSD) < 6.0%< 6.5%< 5.5%< 15%
Accuracy (% Recovery) 92% - 103%90% - 105%95% - 102%85% - 115%
Matrix Effect NegligibleMinimalNegligibleConsistent with internal standard
Sample Stability (at -20°C) 3 weeks3 weeks4 weeks> 90% of initial concentration

Data is representative and based on typical performance characteristics of LC-MS/MS assays for similar molecules.[3]

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across laboratories.

Sample Preparation
  • Protein Precipitation and Extraction:

    • To a 25 µL aliquot of plasma, add 125 µL of methanol to precipitate proteins and extract trihydroxy-5β-cholestanoyl-CoA.[3]

    • Alternatively, for cell or tissue samples, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid, scrape the cells, and sonicate.[4]

  • Internal Standard Spiking: Spike samples with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) prior to extraction to correct for matrix effects and extraction variability.[4]

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • Solid-Phase Extraction (SPE): Purify the cleared supernatant using an Oasis HLB 1cc (30 mg) SPE column to remove interfering substances.[4]

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a suitable volume of 5% (w/v) 5-sulfosalicylic acid in water.[4]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Zorbax SB-C18 analytical LC column (2.1 × 100 mm, 3.5 µm).[3]

    • Mobile Phase: A linear gradient of 70% to 95% methanol in water containing 0.05% formic acid.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]

    • Quantitation Transition: [M+H]⁺ fragmenting to [M-507+H]⁺.[2]

    • Confirmation Transition: [M+H]⁺ fragmenting to 428 m/z.[2]

Visualizations

Signaling Pathway

Bile Acid Synthesis Pathway Cholesterol Cholesterol 7-alpha-hydroxycholesterol 7-alpha-hydroxycholesterol Cholesterol->7-alpha-hydroxycholesterol CYP7A1 7-alpha-hydroxy-4-cholesten-3-one 7-alpha-hydroxy-4-cholesten-3-one 7-alpha-hydroxycholesterol->7-alpha-hydroxy-4-cholesten-3-one 5-beta-cholestane-3-alpha,7-alpha-diol 5-beta-cholestane-3-alpha,7-alpha-diol 7-alpha-hydroxy-4-cholesten-3-one->5-beta-cholestane-3-alpha,7-alpha-diol 5-beta-cholestane-3-alpha,7-alpha,12-alpha-triol 5-beta-cholestane-3-alpha,7-alpha,12-alpha-triol 5-beta-cholestane-3-alpha,7-alpha-diol->5-beta-cholestane-3-alpha,7-alpha,12-alpha-triol Trihydroxy-5-beta-cholestanoic_acid 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestanoic acid 5-beta-cholestane-3-alpha,7-alpha,12-alpha-triol->Trihydroxy-5-beta-cholestanoic_acid Trihydroxy-5-beta-cholestanoyl-CoA Trihydroxy-5-beta-cholestanoyl-CoA Trihydroxy-5-beta-cholestanoic_acid->Trihydroxy-5-beta-cholestanoyl-CoA Cholic_acid Cholic acid Trihydroxy-5-beta-cholestanoyl-CoA->Cholic_acid

Caption: Simplified overview of the bile acid synthesis pathway highlighting trihydroxy-5β-cholestanoyl-CoA.

Experimental Workflow

LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spiking Internal Standard Spiking Plasma->Spiking Precipitation Protein Precipitation & Extraction Centrifugation Centrifugation Precipitation->Centrifugation Spiking->Precipitation SPE Solid-Phase Extraction Centrifugation->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantification

Caption: General experimental workflow for the quantification of trihydroxy-5β-cholestanoyl-CoA.

Inter-Laboratory Validation Logic

Inter-Laboratory Validation Logic Central_Lab Central Coordinating Laboratory Protocol Standardized Protocol Central_Lab->Protocol Samples Reference Samples & Quality Controls Central_Lab->Samples Lab_A Laboratory A Protocol->Lab_A Lab_B Laboratory B Protocol->Lab_B Lab_C Laboratory C Protocol->Lab_C Samples->Lab_A Samples->Lab_B Samples->Lab_C Data_A Results from A Lab_A->Data_A Data_B Results from B Lab_B->Data_B Data_C Results from C Lab_C->Data_C Comparison Comparative Data Analysis Data_A->Comparison Data_B->Comparison Data_C->Comparison Validation_Report Validation Report Comparison->Validation_Report

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Given that the parent bile acid, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, is known to cause skin and serious eye irritation, it is crucial to handle (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and collect it into a designated, sealed container for hazardous waste disposal. Avoid allowing the substance to enter drains or water courses.

Disposal Procedures: A Step-by-Step Guide

There are two primary recommended disposal pathways for this compound: disposal via a licensed waste management contractor and a laboratory-scale chemical inactivation procedure prior to disposal.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for All Quantities)

This is the most straightforward and highly recommended method for the disposal of any unused or waste this compound.

  • Segregation: Collect waste, whether in solid form or in solution, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound", concentration (if in solution), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

For small quantities, a chemical inactivation step can be performed by trained personnel to hydrolyze the thioester bond, rendering the molecule less biologically active. Thioesters undergo hydrolysis in the presence of a base.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Objective: To hydrolyze the thioester bond of this compound to form the parent bile acid and Coenzyme A.

  • Materials:

    • Waste this compound

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • pH indicator strips or a calibrated pH meter

    • Appropriate reaction vessel and stir bar

  • Procedure:

    • In a chemical fume hood, dissolve or suspend the waste material in a minimal amount of a suitable solvent (e.g., water or a water/alcohol mixture).

    • Slowly add 1 M NaOH solution while stirring to raise the pH to >12.

    • Allow the reaction to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis of the thioester bond.

    • After the reaction is complete, carefully neutralize the solution by slowly adding 1 M HCl.

    • Monitor the pH and continue adding HCl until the pH is between 6 and 8.

    • The resulting neutralized solution, containing the parent bile acid, Coenzyme A, and salts, should be collected in a hazardous waste container and disposed of via your institution's EHS office. Do not dispose of this solution down the drain unless explicitly permitted by your institution's EHS guidelines for this specific hydrolyzed product.

Data Presentation

Since specific quantitative data for the disposal of this compound is not available, the following table summarizes the key qualitative information.

ParameterInformationSource/Justification
Physical State SolidGeneral property of similar bile acid derivatives.
Known Hazards Potential for skin and serious eye irritation.Based on the hazards of the parent bile acid.
Primary Disposal Route Licensed Hazardous Waste ContractorStandard procedure for non-characterized chemical waste.
Alternative Disposal Chemical Inactivation (Base Hydrolysis)General method for inactivating thioesters.
PPE Requirements Safety glasses, lab coat, chemical-resistant glovesStandard laboratory practice for handling potentially hazardous chemicals.

Mandatory Visualization

G Disposal Workflow for this compound cluster_prep Initial Handling & Assessment cluster_decision Disposal Pathway Selection cluster_bulk Method 1: Contractor Disposal cluster_small Method 2: Chemical Inactivation start Waste this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Bulk or Small Quantity? ppe->decision collect_waste Collect in Labeled Hazardous Waste Container decision->collect_waste Bulk hydrolysis Perform Base Hydrolysis (pH >12) decision->hydrolysis Small Quantity store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize neutralize->collect_waste

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar biochemicals, including other bile acid derivatives and coenzyme A esters. A cautious approach is paramount.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Nitrile or neoprene glovesASTM D6978 or equivalentTo prevent skin contact. For hazardous products, two pairs of chemotherapy gloves are recommended[1].
Body Protection Disposable gown made of polyethylene-coated polypropylene or other laminate materials; or a standard laboratory coat at a minimum.EN14126-2003, Category III[2]To protect against splashes and contamination. Cloth lab coats are not recommended for handling hazardous products as they can be absorbent[1].
Eye and Face Protection Safety goggles and a face shield, or a full face-piece respirator.ANSI Z87.1 or equivalentTo protect the eyes and face from splashes. A related compound, 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid, is known to cause serious eye irritation[3].
Respiratory Protection A surgical N-95 respirator may be required if there is a risk of aerosolization.NIOSH approvedTo protect against inhalation of aerosols, especially when handling powdered forms of the compound or during procedures that may generate dust.
Other Disposable head, hair, shoe, and sleeve covers.N/ATo provide an additional barrier and prevent the spread of contamination[1][2].

II. Operational Plan: Handling and First Aid

A. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures with a risk of aerosol generation, use a Class II Biosafety Cabinet (BSC) or an isolator[4].

B. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.

  • Weighing and Aliquoting: If working with a solid form, conduct these activities in an enclosure that minimizes dust generation, such as a chemical fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials according to the disposal plan. Wash hands thoroughly with soap and water.

C. First Aid Measures: In the event of accidental exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Relocate to an area with fresh air. If breathing becomes difficult, seek immediate medical attention[3][5].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3][5].
Eye Contact Immediately flush eyes cautiously with water for at least 15 minutes. Seek immediate medical attention[3][5].
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention[5].

III. Disposal Plan

Proper disposal is a critical component of laboratory safety and regulatory compliance. Treat this compound as chemical waste.

A. Waste Segregation and Collection:

  • Isolate Waste: Collect all materials contaminated with the compound, including residual solutions, pipette tips, tubes, and absorbent materials, into a designated and clearly labeled waste container[5].

  • Container Selection: Use a leak-proof and chemically compatible container for liquid waste. For solid waste, use a designated solid waste container[5].

  • Labeling: Clearly label the waste container with the full chemical name: "this compound," its approximate concentration, and the date the waste was first added[5].

  • Avoid Mixing: Do not mix this waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department[5].

B. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials[5].

  • Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocols regarding non-hazardous biochemical waste[5].

  • Scheduled Pickup: Arrange for a scheduled waste pickup by your institution's EHS department to ensure compliant disposal with all local, state, and federal regulations[5].

IV. Experimental Workflow

G Figure 1: Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh/Aliquot in Hood prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete segregate Segregate Waste experiment->segregate Generate Waste remove_ppe Doff PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands remove_ppe->segregate Dispose of Contaminated PPE label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA
Reactant of Route 2
Reactant of Route 2
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.